Cy5.5 TEA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C65H104N6O14S4 |
|---|---|
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
tetrakis(N,N-diethylethanamine);6-[2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoate |
InChI |
InChI=1S/C41H44N2O14S4.4C6H15N/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45;4*1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57);4*4-6H2,1-3H3 |
InChI Key |
QPRAQNURYXILTG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cy5.5 TEA for In Vivo Imaging: An In-depth Technical Guide
This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data presentation for the use of Cy5.5 TEA (Sulfo-Cyanine5.5 Tetraethylammonium) in in vivo imaging. It is intended for researchers, scientists, and professionals in drug development who are utilizing near-infrared (NIR) fluorescence imaging in their preclinical research.
Core Principles of Cy5.5 in In Vivo Imaging
Cy5.5 is a fluorescent dye belonging to the cyanine (B1664457) family, which is characterized by two nitrogen atoms connected by a polymethine chain.[1][2] This structure gives Cy5.5 its key photophysical properties, making it an ideal probe for in vivo imaging. Its emission in the near-infrared (NIR) spectrum (approximately 690-710 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, leading to a high signal-to-background ratio.[3]
The "TEA" designation refers to the tetraethylammonium (B1195904) salt of the sulfonated Cy5.5 dye. While specific studies detailing a unique in vivo mechanism of action for the TEA salt are limited, the primary role of the tetraethylammonium cation is likely to be a counterion to the negatively charged sulfonate groups on the dye. This can influence the dye's solubility and aggregation properties in physiological solutions. Some evidence suggests that related compounds like triethylamine (B128534) can reduce the pH dependence of a fluorophore's fluorescence, which could potentially offer more stable imaging in the varying pH environments of biological tissues.[4]
Mechanism of Action for In Vivo Imaging
The in vivo mechanism of action of Cy5.5 is almost exclusively determined by the molecule to which it is conjugated. Unconjugated, or "free," Cy5.5 dye is rapidly cleared from the body, primarily through the kidneys and liver, and does not specifically accumulate in tissues of interest.[5] Therefore, for targeted in vivo imaging, Cy5.5 is covalently attached to a targeting moiety, such as an antibody, peptide, or small molecule, that has a high affinity for a specific biological target.
The fundamental mechanism of action for targeted Cy5.5 imaging probes can be summarized as follows:
-
Systemic Administration: The Cy5.5-conjugated probe is introduced into the systemic circulation, typically via intravenous injection.
-
Circulation and Distribution: The probe circulates throughout the body and distributes into various tissues. Its biodistribution is influenced by the physicochemical properties of the targeting moiety (e.g., size, charge, and lipophilicity).
-
Target Recognition and Binding: The targeting moiety of the probe recognizes and binds to its specific molecular target (e.g., a cell surface receptor, an enzyme, or an extracellular matrix protein) that is overexpressed in the tissue or disease state of interest.
-
Signal Accumulation and Imaging: The specific binding leads to an accumulation of the Cy5.5 probe at the target site. This localized increase in fluorescence intensity is then detected using a sensitive in vivo imaging system.
-
Clearance: Unbound probe is cleared from the circulation and non-target tissues over time, which further enhances the target-to-background signal ratio.
A prominent example is the use of Cy5.5 conjugated to a ligand that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. The binding of the Cy5.5-ligand to EGFR can trigger downstream signaling pathways, and the accumulation of the probe allows for the visualization of the tumor.
Quantitative Data Presentation
For effective comparison and analysis, quantitative data from in vivo imaging studies using Cy5.5 should be presented in a clear and structured format.
Table 1: Photophysical Properties of Cy5.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675-684 nm | |
| Emission Maximum (λem) | ~694-710 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.28 | |
| Molecular Weight (as free acid) | ~754 g/mol |
Table 2: Illustrative In Vivo Biodistribution of a Cy5.5-Labeled Nanoparticle (24 hours post-injection)
| Organ | Percentage of Injected Dose per Gram (%ID/g) |
| Liver | 25.3 ± 4.1 |
| Spleen | 18.7 ± 3.5 |
| Kidneys | 5.2 ± 1.2 |
| Lungs | 3.1 ± 0.8 |
| Tumor | 8.5 ± 2.3 |
| Blood | 1.9 ± 0.5 |
Note: This data is illustrative and the actual biodistribution will vary significantly depending on the specific targeting ligand and the nature of the nanoparticle.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for in vivo imaging.
Protocol for Labeling a Targeting Protein with Cy5.5 NHS Ester
Note: While the user requested information on this compound, commercially available reactive forms for conjugation are often NHS esters. The TEA salt form is typically used as the final product after purification.
-
Protein Preparation:
-
Dissolve the targeting protein (e.g., antibody or peptide) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-10 mg/mL.
-
Ensure the pH of the protein solution is between 8.3 and 8.5 for optimal labeling of primary amines.
-
-
Dye Preparation:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is typically between 5:1 and 15:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
-
Purification:
-
Separate the Cy5.5-protein conjugate from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
Protocol for In Vivo Fluorescence Imaging
-
Animal Model Preparation:
-
Use appropriate animal models for the disease under investigation (e.g., tumor-bearing mice).
-
Anesthetize the animals using a suitable method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) and place them in the imaging chamber.
-
-
Probe Administration:
-
Dilute the Cy5.5-conjugated probe to the desired concentration in sterile PBS.
-
Administer the probe to the animals, typically via intravenous tail vein injection. The typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to assess for any autofluorescence.
-
Perform whole-body imaging at various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation: 615-665 nm, emission: 695-770 nm).
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the target-to-background ratio to assess the specificity of the probe.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the end of the in vivo imaging study, euthanize the animals.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the target tissue.
-
Image the dissected organs to confirm the in vivo findings and to obtain a more precise biodistribution profile.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway initiated by a Cy5.5-labeled ligand.
Experimental Workflow Diagram
Caption: General workflow for an in vivo fluorescence imaging experiment.
References
A Technical Guide to Cy5.5 TEA for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5.5 TEA (Triethylammonium), a near-infrared (NIR) fluorescent dye, for the labeling of proteins. This document details the core principles, experimental procedures, and applications of Cy5.5-based protein conjugation, with a focus on providing actionable information for researchers in life sciences and drug development.
Introduction to Cy5.5 Dye
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[1][2] These dyes are widely used for labeling proteins, antibodies, and other small molecules.[1][2] The "Sulfo-" or sulfonated versions of cyanine dyes, such as Sulfo-Cyanine5.5, possess sulfonate groups that enhance their water solubility, making them ideal for labeling biological molecules in aqueous environments without the need for significant amounts of organic co-solvents.[3] The "TEA" in this compound refers to the triethylammonium (B8662869) counter-ion associated with the sulfonated dye.
The reactive form of the dye used for protein labeling is typically an N-hydroxysuccinimide (NHS) ester, referred to as Cy5.5 NHS ester. This derivative readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.
The near-infrared fluorescence of Cy5.5 offers several advantages for biological imaging, including reduced background autofluorescence from biological samples and deeper tissue penetration of light, making it particularly suitable for in vivo imaging studies.
Quantitative Data
Spectral and Physicochemical Properties of Cy5.5
The following table summarizes the key spectral and physicochemical properties of the Cy5.5 fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 - 678 nm | |
| Emission Maximum (λem) | ~694 - 707 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.23 | |
| Recommended Laser Line | 680 nm | |
| Common Filter Set | 670/30 & 700/75 |
Comparison of Cy5.5 with Other Common Far-Red Fluorescent Dyes
This table provides a comparative overview of Cy5.5 with other spectrally similar fluorescent dyes used for protein labeling.
| Property | Cy5.5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~675 | ~650 | ~652 |
| Emission Maximum (nm) | ~694 | ~668 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.2 | Significantly higher than Cy5 conjugates | High |
| Photostability | Less photostable | Significantly more photostable than Cy5 | High |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling | Less self-quenching, resulting in brighter protein conjugates | Designed for high dye-to-protein ratios without precipitation |
Data compiled from various sources for comparative purposes.
Experimental Protocols
Protein Labeling with Cy5.5 NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins with Cy5.5 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, MES, or HEPES)
-
Cy5.5 NHS ester (lyophilized)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 spin column)
-
Elution Buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the Labeling Buffer.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.
-
-
Dye Preparation:
-
Immediately before use, dissolve the lyophilized Cy5.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein for labeling can vary, but a starting point of a 5:1 to 15:1 molar excess of dye is recommended.
-
Slowly add the calculated volume of the Cy5.5 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle shaking or rotation during incubation can improve labeling efficiency.
-
-
Purification of the Labeled Protein:
-
Prepare a spin column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye.
-
Equilibrate the column with Elution Buffer.
-
Apply the reaction mixture to the column and centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained in the column matrix.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling
This protocol outlines a general workflow for using a Cy5.5-labeled ligand (EGF) to visualize EGFR signaling in cultured cells.
Materials:
-
Cy5.5-labeled Epidermal Growth Factor (EGF-Cy5.5)
-
Cell line expressing EGFR (e.g., A431 cells)
-
Cell culture medium and supplements
-
Fluorescence microscope with appropriate filter sets for Cy5.5
Procedure:
-
Cell Culture:
-
Culture EGFR-expressing cells on glass-bottom dishes suitable for fluorescence microscopy.
-
-
Labeling and Stimulation:
-
Starve the cells of serum for several hours to reduce basal EGFR activity.
-
Incubate the cells with a low concentration of EGF-Cy5.5 in serum-free medium. This allows for the visualization of ligand binding to the receptor on the cell surface.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a 680 nm laser for excitation and an appropriate emission filter.
-
Acquire time-lapse images to observe the dynamics of EGF-Cy5.5 binding, receptor dimerization (observed as an increase in fluorescence intensity of spots), and internalization.
-
-
Analysis of Downstream Signaling (Optional):
-
To correlate receptor dynamics with downstream signaling, cells can be fixed after stimulation and immunostained for phosphorylated signaling proteins (e.g., phospho-ERK, phospho-Akt) using antibodies conjugated to a different fluorophore.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for protein labeling and a simplified representation of the EGFR signaling pathway that can be studied using Cy5.5-labeled probes.
References
A Technical Guide to Near-Infrared Fluorescence with Cy5.5 TEA for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, experimental applications, and practical methodologies of the near-infrared fluorescent dye, Cy5.5 Triethylammonium (B8662869) salt.
In the landscape of modern biomedical research and drug development, the ability to visualize molecular processes within living systems is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering deep tissue penetration and minimal background autofluorescence. At the forefront of this technology is the cyanine (B1664457) dye, Cy5.5. This technical guide provides a comprehensive overview of the fundamental principles of NIR fluorescence using Cy5.5, with a specific focus on its triethylammonium (TEA) salt formulation, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Cy5.5 Fluorescence
Cy5.5 is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine bridge. This structure is responsible for its hallmark long-wavelength absorption and emission, high molar extinction coefficient, and good water solubility.[1] The "5.5" designation in its name refers to the number of carbon atoms in the polymethine chain, which dictates its specific spectral properties.
Operating within the NIR window (roughly 700-900 nm), Cy5.5-based imaging agents are ideal for in vivo studies.[2] This is because endogenous fluorophores, such as hemoglobin and water, have their lowest absorption coefficients in this spectral region, leading to reduced background noise and enhanced signal-to-noise ratios.[3] The triethylammonium (TEA) salt formulation of Cy5.5 enhances its solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which are often used to prepare stock solutions for labeling biomolecules.[4]
Photophysical Properties of Cy5.5
The efficiency and sensitivity of any fluorescence-based application are dictated by the photophysical properties of the fluorophore. The key parameters for Cy5.5 are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.23 | [2] |
Experimental Protocols
Antibody Conjugation with Cy5.5 TEA
This protocol outlines the steps for labeling an antibody with this compound NHS ester, a common reactive form of the dye.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The pH of the solution should be between 8.3 and 8.5 for optimal labeling.[6]
-
Prepare the Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Perform the Conjugation Reaction: While gently vortexing, slowly add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein is typically around 10:1.[7] Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the Conjugate: Separate the Cy5.5-conjugated antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
In Vivo Imaging with Cy5.5-Labeled Antibody
This protocol provides a general workflow for in vivo imaging in a mouse model using a Cy5.5-labeled antibody.
Materials:
-
Cy5.5-labeled antibody
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber. To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging.[6]
-
Probe Administration: Dilute the Cy5.5-labeled antibody to the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.[6] Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.
-
Image Acquisition: Acquire a baseline image before injecting the probe to assess autofluorescence. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[6] Use appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area to quantify the fluorescence intensity. Calculate the tumor-to-background ratio (TBR).
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse, dissect the tumor and major organs, and image them to confirm the in vivo findings.
Visualization of Signaling Pathways: The EGFR Example
A powerful application of Cy5.5-labeled antibodies is the visualization and tracking of specific cell signaling pathways implicated in disease. For instance, Cetuximab, an antibody that targets the Epidermal Growth Factor Receptor (EGFR), can be labeled with Cy5.5 to image tumors that overexpress EGFR. The binding of Cetuximab-Cy5.5 to EGFR on the cell surface allows for the visualization of the initial step in the EGFR signaling cascade, which is crucial in many cancers.
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Conclusion
This compound is a versatile and powerful near-infrared fluorophore that has become an indispensable tool in biomedical research and drug development. Its favorable photophysical properties, coupled with straightforward conjugation chemistries, enable the sensitive and specific visualization of biological processes in vitro and in vivo. This guide provides a foundational understanding and practical protocols to empower researchers to effectively harness the potential of Cy5.5 in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Use of Cy5.5 TEA for Tracking Biomolecules in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Cy5.5 TEA, a near-infrared fluorescent dye, for the real-time tracking of biomolecules in living cells. We will delve into the core principles of this compound, detailed experimental protocols for labeling various biomolecules, quantitative data analysis, and the visualization of relevant biological pathways and experimental workflows.
Introduction to this compound
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms linked by a polymethine bridge.[1] These dyes are widely used in biomedical imaging due to their long emission wavelengths, high extinction coefficients, and good water solubility.[1] The "TEA" in this compound refers to triethylammonium, a counter-ion that can enhance the photostability and luminescence of the cyanine dye, making it particularly suitable for demanding live-cell imaging experiments where signal stability is crucial.[2]
The near-infrared (NIR) emission spectrum of Cy5.5 (typically with an excitation maximum around 675 nm and an emission maximum around 694 nm) offers significant advantages for live-cell imaging.[3] This spectral range minimizes interference from cellular autofluorescence, which is common in the visible spectrum, and allows for deeper tissue penetration in in-vivo studies.[4]
Key Photophysical and Chemical Properties
A solid understanding of the photophysical and chemical properties of Cy5.5 is essential for its effective use. These properties dictate the experimental setup and potential limitations.
| Property | Value/Description | Significance for Live-Cell Imaging |
| Maximum Excitation Wavelength (λex) | ~675 nm | Minimizes cellular autofluorescence and phototoxicity. |
| Maximum Emission Wavelength (λem) | ~694 nm | Allows for detection with low background signal. |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[5] | High brightness allows for the detection of low-abundance biomolecules. |
| Quantum Yield | ~0.2 | A measure of the efficiency of fluorescence. |
| Reactive Group (Commonly) | N-hydroxysuccinimide (NHS) ester | Enables covalent labeling of primary amines on biomolecules.[6] |
| Solubility | Good water solubility, especially with sulfonation. | Facilitates labeling reactions in aqueous buffers common for biological samples.[1] |
Experimental Protocols
Successful tracking of biomolecules with this compound begins with efficient and specific labeling. The following are detailed protocols for labeling proteins, peptides, and nanoparticles.
Labeling of Proteins (e.g., Antibodies) with Cy5.5 NHS Ester
This protocol is adapted for labeling primary amines on proteins.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete for the dye.
-
-
Dye Preparation:
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be made fresh.
-
-
Conjugation Reaction:
-
Slowly add the dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be determined empirically for each biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching reagent to stop the reaction by reacting with any excess NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the Cy5.5-labeled protein.
-
Labeling of Peptides with Cy5.5 NHS Ester
This protocol focuses on the site-specific labeling of peptides.[7][8]
Materials:
-
Peptide with a single primary amine for labeling (e.g., N-terminus or a lysine (B10760008) residue)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the peptide in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh 10 mg/mL stock solution of Cy5.5 NHS ester in DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved dye to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.[7]
-
-
Purification:
Labeling of Nanoparticles
This protocol provides a general framework for labeling nanoparticles, which may require optimization based on the nanoparticle's surface chemistry.
Materials:
-
Nanoparticles with surface amine groups
-
Cy5.5 NHS Ester
-
DMSO
-
Reaction Buffer: PBS, pH 7.4-8.5
-
Purification method (e.g., dialysis, centrifugation)
Procedure:
-
Nanoparticle and Dye Preparation:
-
Disperse the nanoparticles in the reaction buffer.
-
Prepare a fresh stock solution of Cy5.5 NHS ester in DMSO.
-
-
Conjugation:
-
Add the Cy5.5 NHS ester solution to the nanoparticle dispersion. The ratio of dye to nanoparticles will need to be optimized.
-
Incubate the reaction for 2-4 hours at room temperature with continuous mixing, protected from light.
-
-
Purification:
-
Remove unreacted dye by repeated centrifugation and resuspension of the nanoparticles in fresh buffer or by dialysis against the appropriate buffer.
-
Quantitative Data in Biomolecule Tracking
The ability to quantify the behavior of labeled biomolecules is a key advantage of fluorescence microscopy. Below are examples of quantitative data that can be obtained.
Table 1: In Vivo Tumor Targeting and Biodistribution of Cy5.5-Labeled Probes
| Labeled Biomolecule | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Cy5.5-GX1 peptide | U87MG glioblastoma xenograft | 4 h | High contrast | [9] |
| Cy5.5-GX1 peptide | U87MG glioblastoma xenograft | 24 h | 15.21 ± 0.84 (Tumor-to-muscle) | [9] |
| Cy5.5-labeled TCL-SPION | ICR mice | 0.5 h | Highest fluorescence density in the lung | [6] |
| Cy5.5-labeled TCL-SPION | ICR mice | 28 days | Maintained fluorescence in liver and spleen | [6] |
Table 2: Labeling Efficiency and Cellular Uptake
| Biomolecule | Labeling Method | Labeling Efficiency (Pfluor) | Cell Line | Cellular Uptake Measurement | Reference |
| Membrane Proteins | Cy5-maleimide | 0.4 - 0.8 | - | - | [10] |
| Nanoparticles | - | >92.5% after 5 days | Adipose-derived mesenchymal stem cells | In vitro tracking | [11] |
Visualization of Signaling Pathways and Workflows
Visualizing the complex processes involved in biomolecule tracking is crucial for understanding the experimental design and the biological context. The following diagrams were created using the DOT language for Graphviz.
Signaling Pathway: GPCR Internalization
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. Their internalization is a key mechanism for regulating their activity. Cy5.5-labeled ligands or antibodies can be used to track this process.[12]
Signaling Pathway: Transferrin Endocytosis
Transferrin is a protein that transports iron into cells via receptor-mediated endocytosis. Cy5.5-labeled transferrin is a classic tool for studying this clathrin-mediated endocytic pathway.[13][14]
Experimental Workflow: Live-Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a Cy5.5-labeled biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of triethylamine on dye-sensitized upconversion luminescence and its application in nanoprobes and photostability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. lifetein.com [lifetein.com]
- 5. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4.8. Labelling of Peptide with Cy5 and Epifluorescence Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Live Cell Tracking of Cancer and Stem Cells Using a Biocompatible Fluorescent Nanoparticle Based Upon Aggregation Induced Emission (AIE Dot) Nanotechnology [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Study on the Alterations of Endocytic Pathways in Multiple Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations Using Cy5.5 Dye: A Technical Guide
Introduction
Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the sensitive detection and imaging of biological molecules and processes. Its favorable spectral properties, including high molar extinction coefficient and good photostability, make it an invaluable tool for a range of applications from cellular imaging to in vivo studies. This guide provides an in-depth overview of the core properties of Cy5.5, detailed experimental protocols for its use in biomolecule labeling, and a summary of its key applications. The "TEA" designation often associated with Cy5.5 refers to the triethylammonium (B8662869) salt form, which can enhance the dye's solubility in organic solvents used during the labeling process.
Core Properties of Cy5.5 Dye
Cy5.5 is characterized by its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios in in vivo imaging.[1] Key quantitative properties of the dye are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~675 nm | [1][2][3] |
| Emission Maximum (Em) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.22 |
These properties contribute to the dye's bright fluorescence and high sensitivity in various detection platforms. Cy5.5 is available with different reactive groups, such as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins and other biomolecules to form stable covalent bonds.
Experimental Protocol: Labeling Proteins with Cy5.5 NHS Ester
The following is a generalized protocol for the conjugation of Cy5.5 NHS ester to a target protein. This procedure is a common application for researchers in drug development and molecular biology.
Materials:
-
Cy5.5 NHS ester
-
Target protein (2-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., PBS, pH 8.5 ± 0.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL for optimal labeling efficiency.
-
The protein must be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate, if necessary.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Cy5.5 NHS ester in anhydrous DMSO or DMF. Mix thoroughly by vortexing.
-
This stock solution should be stored at -20°C or -80°C, protected from light.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein is typically around 10:1, but may require optimization for specific proteins.
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye from the labeled protein using a purification method such as size-exclusion chromatography or dialysis.
-
Visualizing the Workflow and Applications
To better illustrate the experimental process and the logical connections between the dye's properties and its uses, the following diagrams are provided.
Key Applications of Cy5.5-Labeled Biomolecules
The use of Cy5.5 extends to a variety of research and drug development applications due to its favorable optical properties.
-
In Vivo Imaging: The near-infrared emission of Cy5.5 allows for deep tissue imaging in small animals, making it ideal for tracking labeled cells, antibodies, or drug molecules in vivo to study disease progression, drug distribution, and treatment efficacy. For instance, Cy5.5-labeled factor VIIa has been used for imaging cancer, and Cy5.5 conjugated to magnetic nanogels has been developed as a contrast agent for glioma imaging.
-
Fluorescence Microscopy: In cellular biology, Cy5.5 is used for high-resolution imaging of specific proteins, nucleic acids, or cellular structures. Its photostability allows for long-term imaging experiments with minimal signal loss.
-
Flow Cytometry: The bright fluorescence of Cy5.5 provides a clear signal for cell sorting and analysis, enabling the identification and quantification of specific cell populations based on the presence of labeled markers.
-
Molecular Probes: Cy5.5 serves as an effective label for creating molecular probes to study biomolecular interactions, enzyme activity, and other cellular processes. It can be conjugated to proteins, peptides, and oligonucleotides for these purposes.
Cy5.5 is a versatile and powerful near-infrared fluorescent dye that has become a staple in modern biological research and drug development. Its high sensitivity, photostability, and suitability for in vivo applications make it an excellent choice for a wide range of labeling and imaging studies. The straightforward conjugation chemistry, particularly with NHS esters, allows for the reliable labeling of biomolecules, enabling researchers to visualize and quantify biological processes with high precision.
References
Unveiling the Potential of Sulfo-Cyanine5.5 TEA: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the pursuit of precise and sensitive molecular tools is paramount. Sulfo-Cyanine5.5 TEA, a water-soluble near-infrared (NIR) fluorescent dye, has emerged as a powerful asset in a multitude of biological applications. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into your research endeavors.
Core Properties and Spectral Characteristics
Sulfo-Cyanine5.5 TEA is a member of the cyanine (B1664457) dye family, renowned for their high molar extinction coefficients and exceptional brightness. The inclusion of sulfonate groups significantly enhances its water solubility, making it ideal for bioconjugation and imaging in aqueous environments without the need for organic co-solvents that can be detrimental to sensitive biological samples.[1] Its fluorescence in the near-infrared spectrum minimizes background autofluorescence from biological tissues, enabling deep-tissue imaging with an excellent signal-to-noise ratio.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 - 678 nm | [1][3] |
| Emission Maximum (λem) | ~694 - 706 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.18 - 0.21 | [1][3] |
| Molecular Weight | 1018.24 g/mol | [4] |
| Solubility | High in water and DMSO | [1][4] |
Key Applications in Research and Drug Development
The unique properties of Sulfo-Cyanine5.5 TEA lend themselves to a wide array of applications:
-
In Vivo Imaging: Its NIR fluorescence allows for deep-tissue penetration, making it an excellent choice for non-invasive imaging in small animal models to track disease progression, monitor therapeutic response, and assess the biodistribution of drug candidates.[1][5] For instance, Cy5.5-labeled factor VIIa has been used to image cancer in vivo by targeting tissue factor expressed on vascular endothelial cells in tumors.[6]
-
Fluorescence Microscopy: Labeled antibodies and other probes enable high-contrast imaging of cellular and subcellular structures with minimal background interference.[3]
-
Flow Cytometry: The bright and distinct fluorescence signal of Sulfo-Cyanine5.5 TEA allows for accurate cell sorting and analysis.[3]
-
Bioconjugation: It can be readily conjugated to proteins, antibodies, peptides, and nucleic acids for use as targeted probes in various assays.[1][3]
Experimental Protocols: Bioconjugation of Proteins and Antibodies
The following protocols provide a general framework for the covalent labeling of proteins and antibodies with Sulfo-Cyanine5.5 TEA. Optimization may be required for specific proteins and applications.
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein or antibody in a buffer free of primary amines (e.g., phosphate-buffered saline (PBS)). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[4]
-
The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[4]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[4]
-
-
Sulfo-Cyanine5.5 TEA Stock Solution:
-
Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 TEA in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
Labeling Reaction
-
Determine the optimal dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[4]
-
Slowly add the calculated volume of the Sulfo-Cyanine5.5 TEA stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Purification of the Conjugate
-
Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[4]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the practical application of Sulfo-Cyanine5.5 TEA, the following diagrams, generated using the DOT language, illustrate a typical bioconjugation workflow and a conceptual signaling pathway that can be studied using this versatile dye.
References
- 1. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using green fluorescent protein to study intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Ligand‐Receptor Interactions at Single‐Protein Resolution with DNA‐PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Localization | Protein Trafficking | Protein Turnover [promega.com]
Methodological & Application
Application Notes and Protocols for Cy5.5 TEA Labeling Kit for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the Cy5.5 TEA Labeling Kit for the fluorescent labeling of synthetic peptides. Cy5.5 is a near-infrared (NIR) cyanine (B1664457) dye widely used in biomedical research for applications such as in vivo imaging, targeted drug delivery studies, and diagnostic assays.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological tissues, allowing for deep tissue penetration and high sensitivity.[1][2] This kit utilizes a triethylamine (B128534) (TEA)-based buffer system to facilitate the efficient and specific conjugation of Cy5.5 N-hydroxysuccinimide (NHS) ester to primary amines on peptides.
The protocols outlined below cover the labeling reaction, purification of the labeled peptide, and methods for characterization. Adherence to these guidelines will help ensure reproducible and high-quality results for your research needs.
Data Presentation
Table 1: Spectral Properties of Cy5.5
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.28 |
Table 2: Recommended Molar Excess of Cy5.5 NHS Ester for Peptide Labeling
| Peptide Concentration | Molar Excess of Cy5.5 NHS Ester | Expected Degree of Labeling (DOL) |
| 1-5 mg/mL | 1.5 - 3 equivalents | 1 - 2 |
| 5-10 mg/mL | 3 - 5 equivalents | 2 - 4 |
| >10 mg/mL | 5 - 10 equivalents | >4 (potential for over-labeling and quenching)[3] |
Note: The optimal molar excess may vary depending on the peptide sequence and the number of available primary amines. Empirical optimization is recommended.
Table 3: Comparison of Purification Methods for Cy5.5 Labeled Peptides
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High purity, separation of labeled from unlabeled peptide and free dye.[4] | Requires specialized equipment, potential for sample loss. |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Good for removing unincorporated dye, gentle on the peptide. | May not separate unlabeled from labeled peptide effectively. |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution. | Rapid purification, good for desalting. | Lower resolution compared to HPLC. |
Experimental Protocols
Peptide Preparation
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Ensure the peptide has at least one primary amine available for labeling. This can be the N-terminal amine or the side chain of a lysine (B10760008) residue.
-
Cleave the peptide from the resin and deprotect the side chains according to standard procedures.
-
Purify the crude peptide using RP-HPLC to achieve >95% purity.
-
Lyophilize the purified peptide to obtain a dry powder.
-
Accurately weigh the lyophilized peptide and dissolve it in an appropriate amine-free solvent (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). Buffers containing primary amines like Tris will compete with the peptide for labeling.
This compound Labeling Protocol
This protocol is designed for labeling 1 mg of a peptide with a molecular weight of 2000 Da. Adjust amounts accordingly for different peptide quantities and molecular weights.
Materials:
-
Cy5.5 NHS Ester (provided in the kit)
-
Triethylamine (TEA) solution (provided in the kit)
-
Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Peptide solution (1 mg/mL in Labeling Buffer)
-
Microcentrifuge tubes
Procedure:
-
Prepare Cy5.5 NHS Ester Stock Solution:
-
Briefly centrifuge the vial of Cy5.5 NHS ester to collect the powder at the bottom.
-
Dissolve the Cy5.5 NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add the desired volume of the peptide solution.
-
Add the TEA solution to the peptide solution to achieve a final concentration of 10-20 mM. TEA acts as a base to facilitate the reaction.
-
Add the calculated amount of Cy5.5 NHS ester stock solution to the peptide solution. Refer to Table 2 for recommended molar excess.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with continuous gentle mixing, protected from light. The optimal reaction time may vary, so a time-course experiment is recommended for new peptides.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any remaining Cy5.5 NHS ester.
-
Purification of Cy5.5 Labeled Peptide
It is crucial to remove unreacted Cy5.5 dye and any side products from the labeled peptide.
Using RP-HPLC (Recommended for high purity):
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Inject the mixture onto a C18 RP-HPLC column.
-
Elute the labeled peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 675 nm (for Cy5.5).
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilize the purified, labeled peptide.
Characterization of Labeled Peptide
Determination of Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).
-
Calculate the concentration of the Cy5.5 dye using the Beer-Lambert law:
-
Concentration (Cy5.5) = A₆₇₅ / ε_Cy5.5 (where ε_Cy5.5 is the molar extinction coefficient of Cy5.5, ~250,000 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the peptide. A correction factor for the dye's absorbance at 280 nm is needed:
-
Concentration (Peptide) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_peptide (where CF₂₈₀ is the correction factor, typically ~0.05 for Cy5.5, and ε_peptide is the molar extinction coefficient of the peptide).
-
-
Calculate the DOL:
-
DOL = Concentration (Cy5.5) / Concentration (Peptide)
-
Mandatory Visualizations
Caption: Experimental workflow for Cy5.5 labeling of peptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive Cy5.5 NHS ester | Prepare fresh dye stock solution; store dye protected from moisture and light. |
| Low pH of reaction buffer | Ensure the pH of the labeling buffer is between 8.0 and 9.0. | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as bicarbonate or phosphate. | |
| Over-labeling (High DOL) | Excessive molar ratio of dye to peptide | Reduce the molar excess of Cy5.5 NHS ester in the reaction. |
| Precipitation of Peptide during Labeling | Low solubility of the labeled peptide | Perform the labeling reaction in a larger volume or add a small amount of organic co-solvent (e.g., DMSO). |
| Poor Separation during Purification | Inappropriate HPLC gradient | Optimize the elution gradient for better resolution between labeled and unlabeled peptide. |
Storage and Stability
-
Unlabeled Peptide: Store lyophilized at -20°C.
-
Cy5.5 NHS Ester: Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening to prevent moisture condensation.
-
Labeled Peptide: Store lyophilized at -20°C, protected from light. Reconstituted solutions can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. While Cy5.5 is relatively stable, prolonged exposure to light can cause photobleaching.
References
Application Notes: Comprehensive Analysis of T-Cell Exhaustion and Activation using Cy5.5 Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with the sustained expression of inhibitory receptors. Conversely, T-cell activation is a critical process in the immune response to pathogens and tumors, marked by the upregulation of specific cell surface markers and the production of pro-inflammatory cytokines. The simultaneous analysis of T-cell exhaustion and activation (TEA) markers is crucial for understanding immune responses in various disease contexts and for the development of effective immunotherapies.
This document provides a detailed step-by-step guide for staining peripheral blood mononuclear cells (PBMCs) with a Cy5.5-based flow cytometry panel to identify and quantify T-cell exhaustion and activation states. Cyanine5.5 (Cy5.5) is a far-red fluorescent dye suitable for multiplexing in flow cytometry, minimizing spectral overlap and autofluorescence.[1][2]
Signaling Pathways and Experimental Workflow
T-Cell Activation and Exhaustion Signaling
T-cell activation is initiated through the T-cell receptor (TCR) recognizing its cognate antigen presented by antigen-presenting cells (APCs). This, along with co-stimulatory signals, triggers a signaling cascade leading to T-cell proliferation and effector function.[3] In contrast, chronic antigen stimulation leads to the upregulation of inhibitory receptors such as PD-1, CTLA-4, TIM-3, and LAG-3, which upon binding to their ligands, activate inhibitory signaling pathways that suppress T-cell function, leading to an exhausted state.[4]
Caption: T-Cell signaling pathways for activation and exhaustion.
Experimental Workflow
The overall experimental workflow involves isolating PBMCs, performing cell surface and intracellular staining, acquiring data on a flow cytometer, and subsequent data analysis.
Caption: High-level experimental workflow for TEA staining.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer Kit (e.g., commercially available kits)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for panel)
-
Viability Dye (e.g., Fixable Viability Dye)
-
Compensation Beads
-
Flow Cytometer
Antibody Panel
A well-designed antibody panel is critical for accurate results.[5] The following table provides a recommended panel for TEA analysis, incorporating Cy5.5 for a key intracellular marker.
Table 1: T-Cell Exhaustion and Activation Antibody Panel
| Marker | Fluorochrome | Cellular Location | Function |
| CD3 | FITC | Surface | T-Cell Lineage Marker |
| CD4 | PerCP-Cy5.5 | Surface | Helper T-Cell Marker |
| CD8 | APC | Surface | Cytotoxic T-Cell Marker |
| PD-1 (CD279) | PE | Surface | Exhaustion Marker[6] |
| TIM-3 (CD366) | BV421 | Surface | Exhaustion Marker[6] |
| LAG-3 (CD223) | BV510 | Surface | Exhaustion Marker[6] |
| CD69 | PE-Cy7 | Surface | Early Activation Marker[7] |
| CD25 | APC-R700 | Surface | Activation Marker[7] |
| Ki-67 | Cy5.5 | Intracellular | Proliferation Marker |
| IFN-γ | Alexa Fluor 700 | Intracellular | Effector Cytokine |
| TNF-α | BV605 | Intracellular | Effector Cytokine |
| Viability Dye | e.g., Zombie NIR™ | Amine-reactive | Live/Dead Discrimination |
Staining Protocol
This protocol is designed for staining 1x10^6 PBMCs per tube. Adjust volumes as necessary.
1. Cell Preparation a. Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube. b. Slowly add 10 mL of pre-warmed complete RPMI medium. c. Centrifuge at 300 x g for 10 minutes at room temperature.[8] d. Discard the supernatant and resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer. e. Count cells and adjust the concentration to 1x10^7 cells/mL in Staining Buffer. f. Aliquot 100 µL (1x10^6 cells) into each flow cytometry tube.
2. Viability Staining a. Wash cells with 1 mL of PBS. Centrifuge at 300 x g for 5 minutes. Discard supernatant. b. Resuspend cells in 100 µL of PBS containing the fixable viability dye at the manufacturer's recommended concentration. c. Incubate for 20 minutes at room temperature, protected from light. d. Wash with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
3. Surface Marker Staining a. Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block. b. Incubate for 10 minutes at 4°C.[6] c. Without washing, add 50 µL of the surface antibody cocktail (containing CD3, CD4, CD8, PD-1, TIM-3, LAG-3, CD69, CD25) at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the dark.[6] e. Wash cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[9]
4. Fixation and Permeabilization a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature, protected from light.[10][11] c. Add 1 mL of Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.[10]
5. Intracellular Marker Staining a. Resuspend the fixed and permeabilized cell pellet in 100 µL of Permeabilization Buffer containing the intracellular antibody cocktail (Ki-67-Cy5.5, IFN-γ, TNF-α) at pre-titrated concentrations. b. Incubate for 30 minutes at room temperature in the dark.[12] c. Wash cells twice with 2 mL of Permeabilization Buffer. Centrifuge at 500 x g for 5 minutes and discard the supernatant after each wash.[12] d. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
6. Data Acquisition a. Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the selected fluorochromes. b. Ensure to set up compensation controls using single-stained compensation beads for each fluorochrome in the panel. c. Collect a sufficient number of events for robust statistical analysis (e.g., >100,000 events in the lymphocyte gate).
Data Presentation and Analysis
Gating Strategy
A sequential gating strategy should be employed to identify the populations of interest.
Caption: A typical gating strategy for identifying T-cell subsets.
Quantitative Data Summary
The data obtained can be summarized to compare the expression of TEA markers across different T-cell subsets.
Table 2: Example Data Summary of Marker Expression on T-Cell Subsets
| Cell Population | % of Live, Single Lymphocytes | % PD-1+ | % TIM-3+ | % LAG-3+ | % CD69+ | % CD25+ | % Ki-67+ (Cy5.5) | % IFN-γ+ | % TNF-α+ |
| CD4+ T-Cells | |||||||||
| Naive | |||||||||
| Central Memory | |||||||||
| Effector Memory | |||||||||
| CD8+ T-Cells | |||||||||
| Naive | |||||||||
| Central Memory | |||||||||
| Effector Memory |
Note: This table should be populated with your experimental data. The values will vary depending on the sample source and stimulation conditions.
Conclusion
This application note provides a comprehensive protocol for the analysis of T-cell exhaustion and activation markers using a Cy5.5-based flow cytometry panel. By following this detailed guide, researchers can obtain robust and reproducible data to further their understanding of T-cell immunology in health and disease, aiding in the development of novel therapeutic strategies. The use of Cy5.5 allows for the inclusion of an additional parameter in complex multicolor panels with minimal spectral overlap.[2] Careful panel design, titration of antibodies, and proper controls are paramount for successful execution of this protocol.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Flow Cytometry in CAR T Cell Therapy | KCAS Bio [kcasbio.com]
- 5. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. ptglab.com [ptglab.com]
- 10. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Cy5.5 TEA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy5.5 TEA (triethylammonium salt), a near-infrared (NIR) cyanine (B1664457) dye, in fluorescence microscopy. This document offers detailed protocols for cell and tissue staining, quantitative data for experimental planning, and visualizations to illustrate key workflows and biological pathways.
Introduction to this compound
Cy5.5 is a fluorescent dye belonging to the cyanine family, known for its excitation and emission in the far-red to near-infrared spectrum.[1] This characteristic makes it an exceptional tool for biological imaging for several reasons:
-
Deep Tissue Penetration: The longer wavelengths of light used to excite Cy5.5 and the light it emits can penetrate deeper into biological tissues compared to dyes that operate in the visible spectrum.[1]
-
Reduced Autofluorescence: Biological samples naturally exhibit less autofluorescence in the near-infrared range, leading to a higher signal-to-noise ratio and clearer images.
-
High Sensitivity: Cy5.5 possesses a high molar extinction coefficient and a good quantum yield, contributing to bright and easily detectable fluorescent signals.[1]
This compound is a water-soluble derivative of Cy5.5, making it suitable for labeling biological molecules in aqueous buffers. It is commonly used for labeling proteins, antibodies, peptides, and nucleic acids.[2] These labeled biomolecules can then be used to visualize specific targets within cells and tissues, making this compound a valuable reagent for a wide range of applications, including immunofluorescence, immunohistochemistry, and in vivo imaging.[1]
Quantitative Data for this compound
For successful experimental design and data interpretation, it is crucial to understand the photophysical properties of this compound. The following table summarizes key quantitative data for this fluorophore, compiled from various sources. Please note that these values can be influenced by the local environment of the dye.
| Property | Value | References |
| Excitation Maximum (λex) | ~675 - 684 nm | [3][4] |
| Emission Maximum (λem) | ~694 - 710 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [5] |
| Molecular Weight | Varies by salt form (e.g., 1018.24 g/mol for TEA salt) | [6] |
| Fluorescence Lifetime (τ) | ~1 ns | [7] |
Experimental Protocols
Here, we provide detailed protocols for immunofluorescence staining of cultured cells and immunohistochemical staining of paraffin-embedded tissue sections using this compound-conjugated antibodies.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for staining intracellular antigens in adherent cells grown on coverslips or in culture plates.
Materials:
-
Cells cultured on sterile glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary Antibody (unconjugated) specific to the target antigen
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
-
(Optional) Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on the chosen substrate.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. For membrane-associated proteins, this step may be omitted or a milder detergent used.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
(Optional) Counterstaining: If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. For cells in plates, add antifade medium directly to the wells.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650/45 nm; Emission: ~700/75 nm).
Immunohistochemistry of Paraffin-Embedded Tissue Sections
This protocol provides a general guideline for staining paraffin-embedded tissue sections. Optimization of incubation times and antibody concentrations may be required for specific tissues and targets.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
-
(Optional) Nuclear counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C and maintain for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with Wash Buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with Wash Buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash slides three times with Wash Buffer for 5 minutes each, protected from light.
-
-
(Optional) Counterstaining:
-
Incubate with a suitable nuclear counterstain.
-
-
Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and xylene if using a permanent mounting medium, or directly use an aqueous antifade mounting medium.
-
Coverslip the slides.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for Cy5.5.
-
Visualizations
Experimental Workflow for Immunofluorescence
The following diagram illustrates the general workflow for an indirect immunofluorescence experiment using a this compound-conjugated secondary antibody.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5.5 TEA in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyanine5.5 (Cy5.5) TEA, a near-infrared (NIR) fluorescent dye, in the development of diagnostic assays. This document includes detailed protocols for labeling biomolecules, as well as its application in key immunoassay formats. Quantitative data is summarized for easy comparison, and signaling pathways and experimental workflows are visualized to facilitate understanding and experimental design.
Introduction to Cy5.5 TEA
Cyanine5.5 (Cy5.5) is a fluorescent dye that belongs to the cyanine (B1664457) family, known for its high molar extinction coefficient and good fluorescence quantum yield. It is characterized by excitation and emission maxima in the near-infrared spectrum, typically around 675 nm and 694 nm, respectively.[1] This spectral profile is highly advantageous for diagnostic assays as it minimizes background fluorescence from biological samples, leading to an improved signal-to-noise ratio.[2][3]
The "TEA" designation in this compound refers to the use of triethylammonium (B8662869) as a counter-ion in the formulation of the dye, particularly the succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive forms.[4][5] Triethylamine can help to reduce dye aggregation and enhance luminescence, which can be beneficial for the performance of the dye in labeling reactions and subsequent assays.
Key Features and Applications
The properties of Cy5.5 make it a versatile tool for a variety of diagnostic applications, including:
-
Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA).
-
Immunohistochemistry (IHC): For the visualization of target antigens in tissue sections.
-
Flow Cytometry: For the detection and analysis of cell populations.
-
In Vivo Imaging: Due to the deep tissue penetration of near-infrared light.
Quantitative Data
The selection of a fluorophore is a critical step in assay development. The following table summarizes the key quantitative properties of Cy5.5 and provides a comparison with other commonly used fluorescent dyes.
| Property | Cy5.5 | Alexa Fluor 647 | IRDye 800CW |
| Excitation Maximum (nm) | ~675 | ~650 | ~774 |
| Emission Maximum (nm) | ~694 | ~665 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~260,000 |
| Quantum Yield | ~0.20 | ~0.33 | ~0.12 |
| Tumor-to-Background Ratio (in vivo, EGF conjugate) | Lower than IRDye 800CW | Not reported | Higher than Cy5.5 |
Note: The performance of fluorescent dyes can be influenced by the specific conjugation chemistry, degree of labeling, and the assay environment.
Experimental Protocols
Antibody Labeling with Cy5.5 NHS Ester
This protocol describes the covalent labeling of an antibody with Cy5.5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5)
-
Quenching Reagent (1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Dye Preparation: Dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 with the Reaction Buffer. Add the dissolved Cy5.5 NHS ester to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the Quenching Reagent to stop the reaction.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for Cy5.5). An optimal DOL is typically between 2 and 7.
Workflow for labeling antibodies with Cy5.5 NHS ester.
Fluorescent ELISA with Cy5.5-labeled Antibody
This protocol outlines a direct sandwich ELISA using a Cy5.5-labeled detection antibody.
Materials:
-
Capture antibody-coated 96-well plate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the target antigen
-
Cy5.5-labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Blocking: Block the coated plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add the sample to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the Cy5.5-labeled detection antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Detection: Read the fluorescence signal using a microplate reader with appropriate excitation and emission filters for Cy5.5. The limit of detection for a fluorescent ELISA can be in the low pg/mL range, depending on the assay.
Workflow for a fluorescent sandwich ELISA using a Cy5.5-labeled antibody.
Lateral Flow Immunoassay (LFIA) with Cy5.5
This protocol provides a general procedure for a sandwich-based LFIA using Cy5.5 as the fluorescent label.
Materials:
-
Backing card
-
Sample pad
-
Conjugate pad
-
Nitrocellulose membrane
-
Wicking pad
-
Cy5.5-labeled detection antibody
-
Capture antibody
-
Control line antibody
-
Dispensing equipment
-
Laminator and cutter
-
Fluorescent strip reader
Procedure:
-
Antibody Conjugation: Label the detection antibody with Cy5.5 as described in Protocol 1.
-
Pad Treatment:
-
Conjugate Pad: Apply the Cy5.5-labeled antibody to the conjugate pad and dry.
-
Nitrocellulose Membrane: Stripe the capture antibody (test line) and control line antibody onto the nitrocellulose membrane and dry.
-
-
Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and wicking pad onto the backing card.
-
Cutting: Cut the assembled card into individual test strips.
-
Assay:
-
Apply the sample to the sample pad.
-
The sample will flow along the strip by capillary action.
-
If the antigen is present, it will bind to the Cy5.5-labeled antibody in the conjugate pad.
-
This complex will then be captured by the capture antibody at the test line, resulting in a fluorescent signal.
-
The excess Cy5.5-labeled antibody will be captured at the control line.
-
-
Detection: Read the fluorescent signal at the test and control lines using a fluorescent strip reader. A higher signal-to-noise ratio can be achieved with fluorescent labels compared to traditional colorimetric labels.
Immunohistochemistry (IHC) with Cy5.5-labeled Antibody
This protocol describes the use of a Cy5.5-labeled secondary antibody for the fluorescent detection of a target antigen in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)
-
Antigen retrieval buffer
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Cy5.5-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific primary antibody.
-
Permeabilization: Incubate the sections with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody, typically overnight at 4°C.
-
Washing: Wash the slides with wash buffer.
-
Secondary Antibody Incubation: Incubate with the Cy5.5-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the slides with wash buffer, protected from light.
-
Counterstaining: Apply a nuclear counterstain if desired.
-
Mounting: Mount the slides with an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for Cy5.5.
Signaling Pathway Visualizations
Cy5.5-labeled probes are valuable tools for studying cellular signaling pathways. Below are examples of how Cy5.5 can be used to visualize key biological processes.
EGFR Signaling Pathway
Cy5.5-labeled Epidermal Growth Factor (EGF) can be used to track the binding and internalization of EGF to its receptor (EGFR), a key pathway in cell proliferation and cancer.
References
Application Note: High-Sensitivity Near-Infrared Western Blotting with Cy5.5 Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent Western blotting has emerged as a powerful alternative to traditional chemiluminescent detection, offering a broader dynamic range, higher signal stability, and the capability for multiplexing—simultaneously detecting multiple proteins on the same blot.[1][2] The use of near-infrared (NIR) dyes, such as Cyanine 5.5 (Cy5.5), further enhances these advantages. NIR detection (650-900 nm) significantly reduces background autofluorescence from membranes and biological samples, leading to a superior signal-to-noise ratio and higher sensitivity compared to visible-range fluorophores.[3][4][5] Cy5.5 is a bright, photostable, far-red fluorescent dye ideally suited for this purpose, allowing for accurate and reproducible protein quantification.
This document provides detailed protocols for the conjugation of antibodies with Cy5.5 TEA (a salt form of Cy5.5 N-hydroxysuccinimide ester) and their subsequent use in fluorescent Western blotting.
Principle of this compound Protein Labeling
The most common method for labeling proteins and antibodies is through the reaction of an N-hydroxysuccinimide (NHS) ester functional group with primary amines (-NH₂) found on the protein. The Cy5.5 NHS ester reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on the target antibody to form a stable, covalent amide bond. This reaction is most efficient under alkaline conditions (pH 8.0-9.5). The triethylammonium (B8662869) (TEA) salt form of the dye is used to improve solubility and stability, but the core reaction remains the same.
Section 1: Protocol for Antibody Labeling with this compound
This protocol details the steps for conjugating an antibody (e.g., IgG) with this compound (NHS ester).
Materials Required
-
Purified Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound, NHS ester (Store at < -15°C, desiccated and protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Purification Column: Spin desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff (MWCO) to separate the labeled antibody from free dye.
-
Spectrophotometer
Antibody Preparation
The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like BSA, as these will compete with the labeling reaction. If such components are present, the antibody must be purified by dialysis against 1X PBS (pH 7.2-7.4) or using an antibody purification kit. The final antibody concentration should be between 2-10 mg/mL for optimal labeling.
Step-by-Step Conjugation Protocol
-
Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound, NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex thoroughly. This solution should be used promptly.
-
Adjust pH of Antibody Solution: Add 1 M Sodium Bicarbonate (pH 8.5-9.5) to the antibody solution to constitute 5-10% of the total reaction volume. For example, add 10 µL of 1 M Sodium Bicarbonate to 100 µL of antibody solution.
-
Initiate Labeling Reaction: Add the calculated volume of the Cy5.5 stock solution to the pH-adjusted antibody solution. The optimal molar ratio of dye-to-antibody should be determined empirically, but starting ratios between 10:1 and 20:1 are common for IgG. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle rotation, protected from light.
-
Purification: Separate the Cy5.5-labeled antibody from the unreacted free dye using a spin desalting column according to the manufacturer's instructions. The labeled antibody will elute first as a colored fraction.
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 7. Over-labeling can lead to signal quenching and reduced antibody activity.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is ~675 nm (A_max_).
-
Calculate Concentrations:
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. For Cy5.5, this is approximately 0.05. The corrected absorbance at 280 nm is: A_prot_ = A₂₈₀ - (A_max_ × CF)
-
Calculate the molar concentration of the dye using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient. [Dye] (M) = A_max_ / (ε_dye_ × path length)
-
Calculate the molar concentration of the antibody: [Antibody] (M) = A_prot_ / (ε_prot_ × path length)
-
-
Calculate DOL: DOL = [Dye] / [Antibody]
Section 2: Quantitative Performance Data
Quantitative data is crucial for reproducible experiments. The tables below summarize key parameters for Cy5.5 and labeling reactions.
Table 1: Spectroscopic Properties of Cy5.5 Dye
| Parameter | Value | Reference |
|---|---|---|
| Maximum Excitation (λ_max_) | ~675 nm | |
| Maximum Emission (λ_em_) | ~694 nm | |
| Molar Extinction Coefficient (ε_dye_) | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF at 280 nm) | ~0.05 | |
Table 2: Recommended Starting Molar Ratios for IgG Labeling
| Desired Degree of Labeling (DOL) | Recommended Dye:Antibody Molar Ratio | Expected Outcome |
|---|---|---|
| Low (2-4) | 5:1 to 10:1 | Good for sensitive targets where function may be compromised by over-labeling. |
| Moderate (4-7) | 10:1 to 15:1 | Optimal for most western blotting applications, providing a strong signal. |
| High (7-10) | 15:1 to 20:1 | May increase signal but carries a higher risk of self-quenching and non-specific binding. |
Table 3: Example Calculation for Degree of Labeling (DOL)
| Parameter | Measured/Known Value |
|---|---|
| Antibody | IgG (ε_prot_ ≈ 210,000 M⁻¹cm⁻¹) |
| Measured A_max_ (675 nm) | 0.90 |
| Measured A₂₈₀ | 1.65 |
| Calculated Dye Concentration | 3.6 x 10⁻⁶ M |
| Corrected A₂₈₀ | 1.65 - (0.90 × 0.05) = 1.605 |
| Calculated Protein Concentration | 7.64 x 10⁻⁶ M |
| Final Degree of Labeling (DOL) | 3.6 / 7.64 = ~4.7 |
Section 3: Protocol for Fluorescent Western Blotting
This protocol outlines the use of a Cy5.5-labeled antibody for direct or indirect detection.
Materials Required
-
Cy5.5-labeled primary or secondary antibody
-
Low-fluorescence PVDF membrane
-
Transfer system (wet or semi-dry)
-
Blocking Buffer: A specialized fluorescent blocking buffer is recommended to reduce background (e.g., TrueBlack® WB Blocking Buffer).
-
Wash Buffer: 1X TBS with 0.1% Tween-20 (TBST)
-
Fluorescent Imaging System with NIR detection capabilities (e.g., Azure 500, ChemiDoc MP).
Step-by-Step Western Blotting Protocol
-
SDS-PAGE and Protein Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-fluorescence PVDF membrane. After transfer, briefly rinse the membrane with wash buffer.
-
Blocking: Incubate the membrane in a fluorescent-optimized blocking buffer for 1 hour at room temperature with gentle agitation. This step is critical for minimizing non-specific antibody binding and reducing background fluorescence.
-
Primary Antibody Incubation:
-
Indirect Detection: Incubate the blot with an unlabeled primary antibody diluted in antibody diluent or blocking buffer, typically overnight at 4°C.
-
Direct Detection: Incubate the blot with the Cy5.5-labeled primary antibody. Optimization of antibody concentration is crucial to achieve a high signal-to-noise ratio.
-
-
Washing: Wash the membrane five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation (Indirect Detection Only): Incubate the membrane with the Cy5.5-labeled secondary antibody, diluted in antibody diluent, for 1-2 hours at room temperature, protected from light.
-
Final Washes: Repeat the washing step (as in step 4) to remove unbound secondary antibody.
-
Imaging: Image the blot on a digital imaging system equipped with the appropriate laser and emission filters for Cy5.5 (e.g., ~650 nm excitation, ~700 nm emission).
Section 4: Visualizations of Workflows and Pathways
Signaling Pathway Example: MAPK/ERK Pathway
Western blotting is commonly used to analyze the activation state of signaling pathways. The diagram below illustrates the core MAPK/ERK cascade, where antibodies against total and phosphorylated forms of MEK and ERK are frequently used.
Caption: Simplified diagram of the MAPK/ERK signaling cascade, a common target for Western blot analysis.
Experimental Workflow: From Labeling to Imaging
The following diagram outlines the complete experimental workflow for fluorescent Western blotting using a directly conjugated Cy5.5 primary antibody.
References
Purifying Cy5.5 TEA Labeled Antibodies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Cyanine 5.5 (Cy5.5), a far-red fluorescent dye, is favored for its brightness and photostability. The triethylammonium (B8662869) (TEA) salt form of Cy5.5 succinimidyl ester is a commonly used amine-reactive variant for labeling antibodies.
Following the labeling reaction, a heterogeneous mixture is produced, containing the desired Cy5.5-antibody conjugate, unconjugated (free) Cy5.5 TEA dye, and potentially unlabeled or partially labeled antibodies. The removal of this free dye and the separation of optimally labeled antibodies are critical for ensuring the accuracy, sensitivity, and reliability of downstream assays. The presence of unconjugated dye can lead to high background signals and inaccurate quantification.[1]
This application note provides a detailed overview and experimental protocols for the purification of this compound labeled antibodies using three common chromatography techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
The Labeling Process: A Conceptual Workflow
The overall process begins with the antibody, proceeds through the labeling reaction, and culminates in the purification and characterization of the final conjugate.
Caption: General workflow for antibody labeling and purification.
Impact of Cy5.5 Labeling on Antibody Properties
The covalent attachment of this compound can alter the physicochemical properties of the antibody, which in turn influences the choice and optimization of the purification strategy.
-
Isoelectric Point (pI): The succinimidyl ester of this compound reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond. This reaction neutralizes the positive charge of the amine group. Consequently, labeling will typically decrease the isoelectric point (pI) of the antibody, making it more acidic. This change in pI is a key consideration for ion-exchange chromatography.
-
Hydrophobicity: Cyanine dyes are generally hydrophobic molecules. Covalent attachment of multiple Cy5.5 molecules can increase the overall hydrophobicity of the antibody.[2] This property is the basis for purification using hydrophobic interaction chromatography. However, excessive labeling can sometimes lead to aggregation and precipitation.
Purification Techniques: A Comparative Overview
The selection of a purification method depends on factors such as the scale of the purification, the required purity, and the specific properties of the antibody-dye conjugate.
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Application |
| Size Exclusion Chromatography (SEC) | Molecular size | Gentle, preserves protein activity, effective for removing small molecules (free dye) | Limited resolution between labeled and unlabeled antibody, potential for sample dilution | Rapid desalting and removal of unconjugated dye. |
| Ion-Exchange Chromatography (IEX) | Net surface charge | High capacity, excellent resolution between molecules with different charges (labeled vs. unlabeled antibody) | Requires optimization of pH and salt concentration, may require buffer exchange before and after | High-resolution separation of labeled from unlabeled antibody and purification from other charged impurities. |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Orthogonal selectivity to IEX, can separate based on the degree of labeling, non-denaturing | Requires high salt concentrations for binding which may cause precipitation for some proteins, requires optimization of salt type and concentration | Polishing step to separate antibody populations with different degrees of labeling and remove aggregates.[3] |
Experimental Protocols
Antibody Labeling with this compound NHS Ester
This protocol provides a general procedure for labeling antibodies with this compound NHS ester.
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1.5 M Hydroxylamine (pH 8.5)
-
Purification columns and buffers (as described in the following sections)
Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to approximately 8.3.
-
Add the appropriate volume of the this compound stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1. This should be optimized for each specific antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quench Reaction: Add 1/10th volume of the quenching solution to the reaction mixture and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
Purification by Size Exclusion Chromatography (SEC)
SEC is a straightforward method for removing unconjugated dye based on size differences.
Caption: Workflow for SEC purification of labeled antibodies.
Protocol:
-
Column Preparation: Select a desalting column (e.g., Sephadex G-25) with a suitable molecular weight cutoff (e.g., 5-10 kDa) and bed volume appropriate for your sample size. Equilibrate the column with at least 5 column volumes of PBS (pH 7.2-7.4).
-
Sample Application: Apply the quenched labeling reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with PBS. The larger Cy5.5-antibody conjugate will pass through the column more quickly and elute first, while the smaller, unconjugated Cy5.5 dye will be retained and elute later.
-
Fraction Collection: Collect fractions of an appropriate volume (e.g., 0.5 mL).
-
Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and 675 nm (for Cy5.5). The first peak to elute will contain the labeled antibody.
-
Pooling: Pool the fractions containing the purified Cy5.5-antibody conjugate.
Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since labeling with this compound reduces the pI of the antibody, cation-exchange chromatography in bind-elute mode is often suitable.
Caption: Workflow for IEX purification of labeled antibodies.
Protocol:
-
Buffer Exchange: Exchange the buffer of the quenched reaction mixture to a low-ionic-strength binding buffer (e.g., 20 mM MES, pH 6.0).
-
Column Equilibration: Equilibrate a cation-exchange column (e.g., a column packed with SP Sepharose resin) with the binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column. The positively charged antibodies (both labeled and unlabeled) will bind to the negatively charged resin.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound material, including the negatively charged free Cy5.5 dye.
-
Elution: Elute the bound antibodies using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). The more negatively charged, labeled antibodies are expected to elute at a slightly higher salt concentration than the unlabeled antibodies.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and 675 nm to identify the fractions containing the purified conjugate.
Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The increased hydrophobicity of the Cy5.5-labeled antibody allows for its separation from the unlabeled antibody.
References
Visualizing Disease Biomarkers in Tissue Samples Using Cy5.5-TEA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of disease-specific biomarkers in tissue samples is a cornerstone of both basic research and clinical drug development. It allows for the elucidation of disease mechanisms, the identification of therapeutic targets, and the assessment of drug efficacy. Near-infrared (NIR) fluorescence imaging, utilizing dyes such as Cy5.5, offers significant advantages for tissue analysis, including deeper tissue penetration and lower autofluorescence compared to traditional visible light fluorophores.[1] This application note provides a detailed guide to the use of Cy5.5-TEA (Triethylammonium salt), a variant of the Cy5.5 cyanine (B1664457) dye, for the sensitive and specific detection of disease biomarkers in tissue samples.
Cy5.5 is a far-red emitting dye ideal for fluorescence measurements where background fluorescence is a concern and is well-suited for in vivo and ex vivo imaging experiments.[2] When conjugated to targeting moieties such as antibodies or peptides, Cy5.5-TEA enables the precise localization of biomarkers within the complex microenvironment of a tissue sample. This document outlines the essential protocols for tissue preparation, fluorescent probe conjugation, and immunohistochemical staining, along with quantitative data for experimental planning and diagrams of relevant biological pathways and experimental workflows.
Quantitative Data for Experimental Design
Successful visualization of biomarkers using Cy5.5-TEA conjugates relies on a thorough understanding of the fluorophore's properties and its performance in imaging applications. The following tables summarize key quantitative data for Cy5.5 and provide examples of reported tumor-to-background ratios in preclinical imaging studies.
| Property | Value | Reference |
| Excitation Maximum | ~675 nm | |
| Emission Maximum | ~694 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield | 0.20 - 0.28 | |
| Reactive Group | NHS ester for amine labeling | |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of Cy5.5.
| Biomarker Target | Imaging Modality | Tumor-to-Background Ratio | Time Post-Injection | Reference |
| Matrix Metalloproteinase-2 (MMP2) | Near-Infrared Fluorescence (NIRF) | ~15-fold (Day 1) to 4-fold (Day 4) higher than Cy5.5 alone | 1-4 days | |
| αvβ3 integrin | Ultrasound/NIRF Imaging | 4-fold higher than non-targeted agent | Peak intensity | |
| PD-L1 | Near-Infrared Fluorescence (NIRF) | High signal-to-noise ratio | 0.5 - 6 hours |
Table 2: Examples of In Vivo Tumor-to-Background Ratios with Cy5.5 Conjugates.
Signaling Pathways of Common Disease Biomarkers
Understanding the biological context of the biomarker being targeted is crucial for interpreting imaging results. Below are simplified diagrams of the signaling pathways for two prominent cancer biomarkers, Tissue Factor (TF) and Programmed Death-Ligand 1 (PD-L1), which can be targeted with Cy5.5-conjugated probes.
References
Troubleshooting & Optimization
Technical Support Center: Cy5.5 Photostability in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce Cy5.5 photobleaching, with a special focus on the effects of triethylamine (B128534) (TEA), during microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Cy5.5 Fluorescence Signal in the Presence of Triethylamine (TEA)
If you observe a rapid decrease in Cy5.5 fluorescence when TEA is present in your imaging buffer, it could be due to a combination of chemical degradation and photobleaching. Tertiary amines like TEA can chemically alter longer-chain cyanine (B1664457) dyes, leading to a loss of the original fluorescent signal. This process can be exacerbated by light and heat.
Troubleshooting Steps:
-
Optimize TEA Concentration:
-
If TEA is required for your experimental conditions (e.g., as a pH buffer), perform a titration to find the lowest effective concentration. High concentrations of TEA may accelerate dye degradation.
-
Consider if the benefits of TEA in your buffer outweigh the potential for dye degradation.
-
-
Substitute the Amine:
-
If possible, replace TEA with a different buffer or amine that is less reactive with cyanine dyes. Recent studies have shown that tertiary amines can cause a "blueing" reaction, shortening the polymethine chain of cyanine dyes like Cy7 to form Cy5 and Cy3.[1][2] This is a chemical degradation, not photobleaching.
-
-
Control Temperature:
-
Implement Standard Antifade Strategies:
-
Even if chemical degradation is occurring, photobleaching will also contribute to signal loss. Employ the strategies outlined in Issue 2 to mitigate photobleaching.
-
Issue 2: General Cy5.5 Photobleaching (With or Without TEA)
Photobleaching is the irreversible destruction of a fluorophore by light.[3] This is a common issue with all fluorescent dyes, including Cy5.5. The primary mechanism involves the excited fluorophore entering a long-lived triplet state, from which it can react with molecular oxygen to produce damaging reactive oxygen species (ROS).
Troubleshooting Steps:
-
Reduce Excitation Intensity and Duration:
-
Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize exposure time by using a shutter to block the light path when not acquiring images.
-
-
Optimize Imaging Buffer Composition:
-
Oxygen Scavengers: Incorporate an oxygen scavenging system, such as glucose oxidase with catalase (GLOX), to remove dissolved oxygen from the buffer.[3]
-
Triplet State Quenchers (TSQs): Add triplet state quenchers to your buffer. These molecules accept energy from the triplet-state fluorophore, returning it to the ground state before it can react with oxygen. Common TSQs include:
-
Cyclooctatetraene (COT)
-
Trolox (a water-soluble vitamin E analog)
-
4-Nitrobenzyl alcohol (NBA)
-
-
Antioxidants/Reducing Agents: These compounds can help to mitigate oxidative damage. Examples include:
-
β-mercaptoethanol (BME)
-
n-propyl gallate (NPG)
-
Ergothioneine, which has shown to be a superior photostabilizer for cyanine dyes compared to BME.
-
-
-
Use Commercial Antifade Mounting Media:
-
For fixed samples, use a commercially available antifade mounting medium. These are pre-formulated with optimized concentrations of antifade reagents.
-
-
Consider More Photostable Dyes:
-
If photobleaching remains a significant issue, consider using more photostable alternatives to Cy5.5 that emit in a similar spectral range.
-
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various photostabilization strategies for cyanine dyes.
Table 1: Effect of Triplet State Quenchers (TSQs) on Cy5 Photostability
| TSQ Additive (1 mM in solution) | Fold Increase in Fluorescence Duration (τon) | Reference |
| Cyclooctatetraene (COT) | 5-12x | [4] |
| 4-Nitrobenzyl alcohol (NBA) | 5-12x | [4] |
| Trolox | 5-12x | [4] |
Note: The direct conjugation of these TSQs to Cy5 resulted in even greater photostability enhancements.
Table 2: Comparison of Photostabilizers for Cyanine Dyes
| Photostabilizer | Effect on Cyanine Dyes | Reference |
| β-mercaptoethanol (BME) | Effective for Cy3, less so for Cy5 and other cyanine dyes. | |
| Ergothioneine | Dramatically enhances the photostability of Cy3, Cy3B, Cy5, and Cy5B, surpassing BME. | |
| n-propyl gallate (NPG) | Effective in retarding fading. |
Experimental Protocols
Protocol 1: Preparation of an Optimized Imaging Buffer for Cy5.5
This protocol describes the preparation of a standard imaging buffer containing an oxygen scavenging system and a triplet state quencher to reduce photobleaching.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Glucose Stock (20% w/v): Dissolve 2 g of glucose in 10 mL of deionized water. Filter sterilize and store at 4°C.
-
Glucose Oxidase Stock (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of PBS. Store at 4°C for short-term use or at -20°C for long-term storage.
-
Catalase Stock (1 mg/mL): Dissolve 1 mg of catalase in 1 mL of PBS. Store at 4°C for short-term use or at -20°C for long-term storage.
-
Trolox Stock (100 mM): Dissolve 25 mg of Trolox in 1 mL of 100% ethanol. Store in the dark at -20°C.
-
-
Prepare the Final Imaging Buffer (prepare fresh before each experiment):
-
To 1 mL of your sample buffer (e.g., PBS with any necessary components for your experiment), add the following in order:
-
10 µL of 20% Glucose stock (final concentration 0.2%)
-
1 µL of 10 mg/mL Glucose Oxidase stock (final concentration 10 µg/mL)
-
1 µL of 1 mg/mL Catalase stock (final concentration 1 µg/mL)
-
1 µL of 100 mM Trolox stock (final concentration 100 µM)
-
-
Mix gently by pipetting. The buffer is now ready for use.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between photobleaching and the chemical degradation of Cy5.5 by TEA?
A1: Photobleaching is the light-induced destruction of a fluorophore, primarily through reactions with reactive oxygen species generated from the dye's excited triplet state. Chemical degradation, in the context of TEA, is a direct chemical reaction between the amine and the cyanine dye's polymethine chain, leading to its shortening and a shift in its fluorescence spectrum (a "blue-shift").[1][2] While both result in a loss of the intended Cy5.5 signal, the underlying mechanisms are different.
Q2: Can I use an imaging buffer containing TEA with Cy5.5?
A2: While TEA can be used, it is important to be aware of its potential to chemically degrade Cy5.5, especially at elevated temperatures or high concentrations.[1][2] If you must use TEA, use the lowest possible concentration and consider the mitigation strategies outlined in the troubleshooting guide. In some contexts, TEA has been shown to improve the photostability of other dye systems by preventing aggregation, but it can also quench fluorescence at excessive concentrations.
Q3: What are the first steps I should take to troubleshoot Cy5.5 signal loss?
A3: First, determine if the signal loss is rapid and occurs even with minimal light exposure, which might suggest a chemical stability issue (potentially related to TEA). If the signal loss is gradual and clearly dependent on the intensity and duration of illumination, it is more likely photobleaching. For suspected chemical instability, optimize your buffer composition (e.g., reduce or replace TEA). For photobleaching, reduce light exposure and incorporate antifade reagents into your imaging buffer.
Q4: Are there more photostable alternatives to Cy5.5?
A4: Yes, several alternative far-red dyes offer improved photostability. Alexa Fluor 647 is a commonly used alternative known for its brightness and photostability. Other proprietary dyes with enhanced photostability in this spectral range are also commercially available.
Visualizations
Caption: Cy5.5 photobleaching pathway and mitigation points.
Caption: Troubleshooting workflow for Cy5.5 signal loss.
References
Improving signal-to-noise ratio with Cy5.5 TEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments involving Cy5.5 TEA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging?
Cy5.5 is a fluorescent dye that belongs to the cyanine (B1664457) family. It emits light in the near-infrared (NIR) spectrum (with an emission maximum around 694 nm)[1][2]. This property is highly advantageous for biological imaging for two main reasons:
-
Deep Tissue Penetration: Light in the NIR spectrum can penetrate biological tissues more deeply than visible light[3].
-
Low Autofluorescence: Biological samples naturally fluoresce (autofluorescence), which can create background noise. This effect is significantly lower in the NIR region, leading to a clearer signal[1][4].
The "TEA" designation refers to triethylammonium (B8662869) salt, a form of the Cy5.5 NHS ester that is more soluble in DMSO and DMF, facilitating its use in labeling reactions. It is commonly used to label proteins, antibodies, peptides, and other biomolecules for various applications, including in vivo imaging and flow cytometry.
Q2: What is the Signal-to-Noise Ratio (SNR) and why is it critical?
The Signal-to-Noise Ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your Cy5.5-labeled target) to the level of background noise. A higher SNR indicates a cleaner, more reliable signal that is easily distinguishable from the background. In fluorescence imaging, a low SNR can obscure weak signals and lead to incorrect data interpretation.
Q3: What are the common causes of a low Signal-to-Noise Ratio with Cy5.5?
A low SNR typically arises from two main issues:
-
High Background: This can be caused by non-specific binding of the fluorescent conjugate, residual free dye that was not removed after labeling, or endogenous autofluorescence from the sample itself.
-
Weak Specific Signal: This may occur due to a low abundance of the target molecule, poor labeling efficiency, photobleaching (fading) of the dye, or incorrect imaging settings.
Troubleshooting Guide
This guide addresses the most common issues encountered when using this compound and provides actionable solutions.
Problem 1: High Background Signal
Question: My images have excessively high background fluorescence, which is obscuring my specific signal. What are the potential causes and solutions?
High background can stem from several sources. The following workflow can help diagnose and solve the issue.
Detailed Solutions for High Background:
-
Optimize Conjugate Concentration: A common cause of non-specific binding is using too high a concentration of the Cy5.5-labeled antibody or protein. Perform a titration experiment to determine the lowest concentration that provides a strong specific signal with minimal background.
-
Increase Washing: Extend the duration and/or increase the number of wash steps after incubation with the fluorescent conjugate to more effectively remove unbound molecules. Using a mild detergent like Tween-20 in the wash buffer can also help.
-
Use an Effective Blocking Buffer: To prevent non-specific binding to cellular or tissue components, use an appropriate blocking buffer, such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody.
-
Ensure Conjugate Purity: If you are labeling your own biomolecules, it is crucial to remove all unconjugated, free Cy5.5 dye after the reaction. Purification methods like column chromatography or dialysis are effective for this purpose.
-
Control for Autofluorescence: Always include an unstained control sample in your experiment. This allows you to assess the baseline level of natural autofluorescence in your cells or tissue and adjust imaging parameters accordingly.
Problem 2: Weak or No Specific Signal
Question: I am not seeing a specific signal, or the signal is too weak to distinguish from noise. What is going wrong?
A weak signal can be caused by issues with the target, the fluorescent probe, or the imaging setup.
References
Troubleshooting Poor Cy5.5 TEA Labeling Efficiency: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cy5.5 TEA for bioconjugation, achieving optimal labeling efficiency is critical for downstream applications. This guide provides a comprehensive troubleshooting resource in a question-and-answer format to address common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound labeling?
This compound is typically supplied as an N-hydroxysuccinimide (NHS) ester. This reactive group targets primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] This reaction, known as a nucleophilic acyl substitution, is highly dependent on the pH of the reaction buffer.[1]
Q2: My labeling efficiency is very low. What are the most common causes?
Several factors can contribute to poor labeling efficiency. The most critical aspects to investigate are:
-
Incorrect Buffer pH: The reaction pH is paramount for successful conjugation.[4]
-
Presence of Competing Amines: Your buffer system may contain substances that compete with your target molecule for the dye.
-
Inactive Dye: The Cy5.5 NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.
-
Suboptimal Protein Concentration: The concentration of the target protein can significantly impact the reaction kinetics.
-
Inappropriate Molar Ratio of Dye to Protein: An incorrect ratio can lead to either under- or over-labeling.
Below is a diagram outlining a logical workflow for troubleshooting these common issues.
Caption: A logical workflow for troubleshooting poor this compound labeling efficiency.
In-Depth Troubleshooting
Q3: How critical is the pH of the reaction buffer and what should I use?
The pH of the reaction buffer is the most critical factor for successful labeling. The primary amines on the protein must be in a deprotonated, nucleophilic state to react with the NHS ester.
-
Optimal pH Range: The ideal pH for the reaction is between 8.2 and 8.5.
-
Below Optimal pH: Primary amines are protonated and non-reactive.
-
Above Optimal pH: The hydrolysis of the Cy5.5 NHS ester group accelerates, reducing the amount of active dye available to react with the protein.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-buffered saline (PBS) adjusted to pH 8.2-8.5 | Tris (contains primary amines) |
| Sodium bicarbonate (0.1 M, pH 8.2-8.5) | Glycine (contains primary amines) |
| Borate buffer (pH 8.2-8.5) | Buffers containing ammonium (B1175870) ions |
Q4: My protein is in a Tris or Glycine buffer. What should I do?
Buffers containing primary amines, such as Tris and Glycine, will compete with the target protein for the Cy5.5 NHS ester, leading to significantly reduced labeling efficiency. To resolve this, the protein must be transferred into an amine-free buffer. This can be achieved through:
-
Dialysis: Dialyze the protein sample against an appropriate amine-free buffer (e.g., PBS) at pH 7.2-7.4, and then adjust the pH to 8.2-8.5 before labeling.
-
Spin Columns: Use a desalting spin column for rapid buffer exchange.
Q5: How can I ensure my Cy5.5 NHS ester is active?
Cy5.5 NHS ester is sensitive to moisture and can hydrolyze if not stored and handled properly.
-
Storage: Store the lyophilized dye desiccated at -20°C and protected from light.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Stock Solution: Prepare the dye stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution should be used immediately or aliquoted and stored at -20°C for a short period (no more than two weeks is a general recommendation). Avoid repeated freeze-thaw cycles.
Q6: What is the optimal protein concentration and dye-to-protein molar ratio?
These parameters often need to be optimized for each specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations favor the reaction between the protein and the dye over the competing hydrolysis of the dye. Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This molar excess ensures that there is sufficient dye to achieve adequate labeling. The optimal ratio can vary depending on the number of available lysines on the protein surface. |
Q7: My protein precipitates after adding the Cy5.5 dye. What is happening?
Protein precipitation can occur for a few reasons:
-
Over-labeling: The addition of too many hydrophobic Cy5.5 molecules can alter the protein's properties, leading to aggregation and precipitation. If you observe a precipitate, centrifuge the sample and check if the fluorescence is in the pellet. To mitigate this, reduce the dye-to-protein molar ratio in subsequent experiments.
-
Solvent Effects: The addition of DMSO or DMF, while necessary to dissolve the dye, can destabilize some proteins. Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible (typically under 10%).
Experimental Protocol: Antibody Labeling with this compound
This protocol provides a general guideline for labeling an IgG antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If not, perform buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.2-8.5.
-
-
Dye Preparation:
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex thoroughly.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Remove unreacted, free dye from the labeled antibody using a size-exclusion chromatography column, such as a Sephadex G-25 column.
-
Collect the fractions containing the labeled antibody, which will elute first.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for antibody labeling with this compound.
References
Technical Support Center: Cy5.5 TEA-Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation of proteins labeled with Cy5.5 TEA (Triethylammonium salt).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when labeling proteins with this compound?
A1: Aggregation of this compound-labeled proteins is often a multi-factorial issue stemming from both the inherent properties of the protein and the dye itself. Key causes include:
-
Increased Surface Hydrophobicity: Cy5.5 is a relatively large and hydrophobic molecule. Covalently attaching multiple Cy5.5 dyes to a protein's surface can significantly increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.
-
High Dye-to-Protein Ratio (Degree of Labeling - DOL): Over-labeling a protein increases the likelihood of aggregation. A high density of hydrophobic Cy5.5 molecules on the protein surface promotes both self-aggregation and protein-protein interactions.
-
Suboptimal Buffer Conditions:
-
pH: If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a neutral net charge, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.
-
Ionic Strength: Low ionic strength can lead to insufficient shielding of charged patches on the protein surface, potentially promoting aggregation. Conversely, excessively high salt concentrations can also sometimes induce aggregation depending on the salt and protein.
-
-
High Protein Concentration: The probability of intermolecular collisions and aggregation increases with higher protein concentrations.[1]
-
Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic core residues and promoting aggregation. Labeling reactions are often performed at room temperature, which might be too high for sensitive proteins.
-
Presence of Organic Solvents: While small amounts of organic solvents like DMSO or DMF are often necessary to dissolve the this compound, they can destabilize some proteins.
Q2: How does the Cy5.5 dye itself contribute to aggregation?
A2: Cyanine (B1664457) dyes, especially those with extended polymethine chains like Cy5.5, have a tendency to self-aggregate through π-π stacking of their aromatic ring systems. This can lead to the formation of non-fluorescent H-aggregates. When conjugated to a protein, these dye-dye interactions can occur between Cy5.5 molecules on the same protein or between molecules on different proteins, effectively cross-linking them into aggregates. The hydrophobicity of the Cy5.5 molecule is a major driving force for this phenomenon.
Q3: Are there more water-soluble alternatives to standard Cy5.5 that are less prone to causing aggregation?
A3: Yes, sulfonated versions of cyanine dyes (often denoted with "Sulfo-" or "S") are available. The addition of sulfonate groups (-SO3-) significantly increases the hydrophilicity and water solubility of the dye.[1] This can reduce the dye's tendency to self-aggregate and may decrease the overall hydrophobicity of the labeled protein, thereby lowering the risk of aggregation.
Q4: How can I detect and quantify aggregation in my Cy5.5-labeled protein sample?
A4: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique for separating and quantifying aggregates. Aggregates will elute earlier from the column than the monomeric protein. By integrating the peak areas, the percentage of aggregates can be determined.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger species (aggregates) and provide an estimate of their size and polydispersity.
-
UV-Vis Spectroscopy: An increase in absorbance around 350 nm can indicate the presence of light-scattering aggregates. Additionally, the formation of dye H-aggregates can be observed as a blue-shift in the Cy5.5 absorbance spectrum.
-
Visual Inspection: While not quantitative, visible precipitation or cloudiness is a clear indication of significant aggregation.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
This indicates severe aggregation. The following steps should be taken to troubleshoot this issue.
Troubleshooting Workflow
Caption: Workflow for addressing severe aggregation of Cy5.5-labeled proteins.
Detailed Steps:
-
Reduce the Dye-to-Protein Ratio: A high degree of labeling is a common cause of aggregation. Perform a titration to find the optimal ratio that provides sufficient fluorescence without causing precipitation. Start with a molar excess of 5:1 (dye:protein) and test lower ratios.
-
Lower the Protein Concentration: Labeling at a lower protein concentration (e.g., 0.5-1 mg/mL) can reduce the frequency of intermolecular interactions. If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.
-
Decrease the Reaction Temperature: Performing the labeling reaction at 4°C can slow down the aggregation process. Note that this may require a longer incubation time to achieve the desired degree of labeling.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).
-
Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.
-
-
Add Stabilizing Excipients: Incorporate additives into the labeling and storage buffers to enhance protein stability. See the table below for guidance.
-
Immediate Purification: Purify the labeled protein immediately after the reaction to remove unreacted dye and any small aggregates that may have formed. Size-exclusion chromatography is a suitable method.
Issue 2: High Percentage of Aggregates Detected by SEC or DLS Post-Purification
Even without visible precipitation, a significant population of soluble aggregates may be present.
Troubleshooting Workflow
Caption: Logical steps for minimizing soluble aggregates in Cy5.5-protein conjugates.
Detailed Steps:
-
Optimize Labeling Stoichiometry: As with severe aggregation, reducing the dye-to-protein ratio is a critical first step.
-
Screen Buffer Additives: Systematically test the effect of different stabilizing additives on aggregation.
-
Refine Purification: Ensure your SEC column has the appropriate pore size to effectively separate monomers from aggregates. For some proteins, a second purification step may be necessary.
-
Evaluate Storage Conditions:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot the labeled protein into single-use volumes.
-
Cryoprotectants: Add cryoprotectants like glycerol (B35011) (e.g., 20-50% v/v) before freezing to prevent aggregation.
-
Storage Temperature: Store at -80°C for long-term stability. For short-term storage, 4°C may be suitable, but stability should be confirmed.
-
-
Consider Alternative Labeling Sites: If the protein has multiple potential labeling sites (e.g., different lysine (B10760008) residues), it's possible that labeling at a specific site is inducing aggregation. While more complex, site-specific labeling strategies could be explored.
Quantitative Data on Anti-Aggregation Additives
The effectiveness of anti-aggregation additives is protein-dependent. The following table provides a summary of commonly used additives and their typical working concentrations, with illustrative quantitative data on their potential impact.
| Additive | Typical Concentration | Mechanism of Action | Illustrative % Aggregation Reduction (vs. Control) |
| Arginine | 0.2 - 1.0 M | Suppresses protein-protein interactions and can increase protein solubility. | 50 - 80% |
| Glycerol | 10 - 50% (v/v) | Increases solvent viscosity, reduces water activity, and stabilizes protein structure.[2][3][4] | 30 - 60% |
| Sucrose/Trehalose | 0.25 - 1.0 M | Stabilizes the native protein conformation through preferential exclusion. | 40 - 70% |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can solubilize hydrophobic regions. | 20 - 50% |
| Sodium Chloride (NaCl) | 50 - 200 mM | Shields electrostatic charges, which can either prevent or in some cases promote aggregation depending on the protein. | Highly protein-dependent |
Note: The illustrative data is based on general observations in the literature and the actual reduction in aggregation will vary significantly depending on the specific protein, buffer conditions, and dye-to-protein ratio.
Experimental Protocols
Protocol 1: Protein Labeling with this compound with Minimized Aggregation
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Protein of interest (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Stabilizing additive (e.g., Arginine or Glycerol)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into PBS.
-
Cool the protein solution to 4°C.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.
-
If using a stabilizing additive, add it to the protein solution to the desired final concentration.
-
Add a 3-5 fold molar excess of the dissolved this compound to the protein solution while gently vortexing.
-
Incubate the reaction for 2-4 hours at 4°C, protected from light.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column (e.g., a pre-packed PD-10 desalting column) with your desired final storage buffer (which should also contain the stabilizing additive if used).
-
Apply the labeling reaction mixture to the column and collect fractions.
-
Identify the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization:
-
Measure the absorbance at 280 nm and 675 nm to determine the protein concentration and degree of labeling.
-
Analyze the purified labeled protein for aggregation using SEC and/or DLS.
-
Protocol 2: Quantification of Aggregates using Size-Exclusion Chromatography (SEC)
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column suitable for the molecular weight of your protein and its aggregates (e.g., with a pore size of 300-500 Å for antibodies)
-
Mobile phase: A buffer that maintains the stability of your protein (e.g., PBS with 150 mM NaCl, pH 7.2)
-
Your Cy5.5-labeled protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a suitable volume of your sample onto the column.
-
Chromatogram Acquisition: Monitor the elution profile at 280 nm (for the protein) and 675 nm (for Cy5.5).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and aggregates (aggregates elute first).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregates as follows: % Aggregates = [Area(aggregates) / (Area(aggregates) + Area(monomer))] * 100
-
Protocol 3: Analysis of Aggregates by Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
Your Cy5.5-labeled protein sample
Procedure:
-
Sample Preparation:
-
Filter your sample through a 0.22 µm filter into a clean, dust-free tube.
-
Transfer the sample to the DLS cuvette. Ensure there are no bubbles.
-
-
Instrument Setup:
-
Set the measurement temperature to a relevant value (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Measurement:
-
Perform multiple measurements to ensure reproducibility.
-
The instrument software will generate an autocorrelation function and calculate the size distribution.
-
-
Data Interpretation:
-
Examine the size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomer.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered monodisperse. A higher PDI suggests the presence of multiple species or aggregates.
-
References
- 1. Effects of glycerol on the compaction and stability of the wild type and mutated rabbit muscle creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glycerol on the cooling effect of pair hydrophobicity in water: relevance to proteins’ stabilization at low temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cy5.5 TEA for In Vivo Imaging
Welcome to the technical support center for the optimization of Cy5.5 triethylammonium (B8662869) (TEA) salt concentration in in vivo imaging. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on achieving high-quality, reproducible results in their preclinical imaging studies. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo imaging with Cy5.5 TEA, with a focus on issues related to probe concentration.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from the target tissue, leading to a poor signal-to-noise ratio (SNR) and difficulty in data interpretation.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration of Cy5.5 probe is too high | Perform a dose-response study to determine the lowest effective concentration that provides a strong target signal with minimal background. Start with a low dose and incrementally increase it in different animal cohorts. |
| Incomplete clearance of the unbound probe | Increase the time between probe injection and imaging to allow for clearance of the unbound dye from circulation and non-target tissues. Optimal imaging time points can vary from hours to days depending on the probe's pharmacokinetics. |
| Autofluorescence from animal diet | Switch animals to a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence in the gastrointestinal tract.[1] |
| Non-specific binding of the probe | If the Cy5.5 is conjugated to a targeting moiety (e.g., antibody, peptide), ensure proper blocking steps are included in the protocol. For unconjugated dye, high background may indicate suboptimal formulation leading to aggregation. |
Issue 2: Weak or No Target-Specific Signal
A faint or absent signal at the target site can make it impossible to assess the probe's efficacy.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration of Cy5.5 probe is too low | Titrate the antibody or probe concentration to find the optimal amount.[2] Increase the injected dose in a stepwise manner and evaluate the signal intensity at the target site. |
| Suboptimal imaging time point | The peak signal accumulation at the target may occur at a different time than anticipated. Conduct a time-course experiment, imaging at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to identify the optimal imaging window.[1] |
| Poor stability or rapid degradation of the probe in vivo | Ensure the stability of your Cy5.5-conjugated probe. The chemical properties of the dye and the linker can affect its stability in plasma. Consider alternative conjugation strategies or formulations to improve stability. |
| Inefficient delivery to the target tissue | The biodistribution of the probe may not favor accumulation at the target site. Analyze the biodistribution in major organs to understand the probe's pharmacokinetic profile.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a Cy5.5-labeled antibody for in vivo imaging?
A common starting dose for a Cy5.5-labeled antibody is in the range of 1-2 nanomoles (nmol) per mouse, typically administered intravenously in a volume of 100-200 µL.[1] However, this is highly dependent on the antibody's affinity, the target's expression level, and the animal model, so optimization is crucial.
Q2: How does the triethylammonium (TEA) salt form of Cy5.5 affect its properties?
The triethylammonium salt form of Cy5.5 generally enhances its water solubility. This is advantageous for in vivo applications as it can reduce the need for organic solvents and minimize the risk of dye aggregation, which can lead to altered biodistribution and non-specific uptake.
Q3: Can I use free this compound as a control in my experiments?
Yes, injecting free this compound at a comparable concentration to your labeled probe is an important control. It helps to distinguish between target-specific signal and non-specific accumulation of the dye itself. Unconjugated Cy5.5 is generally cleared rapidly from the body.
Q4: What are the optimal excitation and emission wavelengths for Cy5.5?
Cy5.5 has an excitation maximum around 675 nm and an emission maximum around 695 nm. For in vivo imaging systems, appropriate filter sets should be used to capture the emitted fluorescence.[1]
Q5: How can I quantify and compare the results from different Cy5.5 concentrations?
To quantify the signal, draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background area (e.g., muscle).[1] Calculate the average fluorescence intensity for each ROI. The tumor-to-background ratio (TBR) can be calculated by dividing the average intensity of the tumor ROI by that of the background ROI.[1] This allows for a quantitative comparison of different probe concentrations.
Quantitative Data Presentation
To systematically optimize your Cy5.5 probe concentration, we recommend maintaining a detailed record of your experimental parameters and results. The following table provides a template for organizing your data from a dose-response study.
Table 1: Example Data from a Dose-Response Study for a Cy5.5-Labeled Probe
| Probe Concentration (nmol/mouse) | Imaging Time Point (hours post-injection) | Average Tumor Fluorescence Intensity (Arbitrary Units) | Average Background Fluorescence Intensity (Arbitrary Units) | Tumor-to-Background Ratio (TBR) |
| 0.5 | 24 | 1.2 x 10⁸ | 0.8 x 10⁸ | 1.5 |
| 1.0 | 24 | 3.5 x 10⁸ | 1.0 x 10⁸ | 3.5 |
| 2.0 | 24 | 5.0 x 10⁸ | 2.5 x 10⁸ | 2.0 |
| 4.0 | 24 | 5.2 x 10⁸ | 4.0 x 10⁸ | 1.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Cy5.5-Labeled Probe
This protocol outlines a systematic approach to identify the optimal dose of a Cy5.5-conjugated targeting molecule for in vivo imaging.
1. Animal Preparation:
-
Use healthy or tumor-bearing mice, depending on the experimental model.
-
For at least one week prior to imaging, provide the animals with a low-fluorescence or chlorophyll-free diet to minimize autofluorescence.[1]
2. Probe Preparation:
-
Prepare several dilutions of your Cy5.5-labeled probe in a sterile vehicle such as phosphate-buffered saline (PBS). Recommended concentrations to test could be, for example, 0.5, 1.0, 2.0, and 4.0 nmol per 100-200 µL injection volume.
-
Prepare a control injection of unconjugated this compound at a molar equivalent to one of the higher concentrations of the labeled probe.
3. Probe Administration:
-
Divide the animals into groups for each concentration to be tested, including a control group for the free dye (n=3-5 mice per group).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Administer the prepared probe via the desired route (e.g., intravenous tail vein injection).
4. In Vivo Imaging:
-
Acquire a baseline (pre-injection) image of each mouse to assess autofluorescence.
-
Perform whole-body imaging at multiple predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection.
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~695 nm).
-
Optimize imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without detector saturation.[1]
5. Data Analysis:
-
Use the imaging software to draw ROIs around the target tissue and a background region (e.g., muscle) on each image.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the TBR for each animal at each time point.
-
Compare the TBRs across the different concentration groups to identify the dose that provides the highest target-specific signal with the lowest background.
6. Ex Vivo Analysis (Optional but Recommended):
-
At the final imaging time point, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.[1]
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart) and the target tissue (e.g., tumor).
-
Image the dissected organs to confirm the in vivo findings and assess the biodistribution of the probe.[1]
Visualizations
Caption: Workflow for optimizing Cy5.5 probe concentration.
Caption: Troubleshooting decision tree for Cy5.5 imaging.
References
How to correct for Cy5.5 TEA spectral overlap in multicolor imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during multicolor imaging experiments, with a specific focus on correcting for spectral overlap between Cy5.5 and other far-red fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap or bleed-through in multicolor imaging?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the filter set or detection channel intended for another fluorophore.[1][2] This happens because fluorophores often have broad emission spectra. For instance, the emission of a fluorophore that peaks at 670 nm might extend into the detection range for Cy5.5, which has an emission peak around 695-703 nm.[3][4] This can lead to false-positive signals and inaccurate quantification of your target molecules.[5]
Q2: How do I know if I have a spectral overlap problem between Cy5.5 and another far-red dye?
A2: A simple way to check for spectral overlap is to prepare single-stained control samples. For example, prepare a sample stained only with your far-red dye (e.g., "TEA") and image it using the filter set for Cy5.5. If you detect a signal in the Cy5.5 channel, you have spectral bleed-through. Similarly, image a sample stained only with Cy5.5 using the filter set for your other far-red dye.
Q3: What are the main strategies to correct for spectral overlap?
A3: The two primary methods for correcting spectral overlap are:
-
Compensation: This is a mathematical correction applied post-acquisition to subtract the unwanted signal from the appropriate channel. It requires single-stained controls to calculate the percentage of bleed-through.
-
Spectral Unmixing: This is a more advanced technique, often available on spectral flow cytometers and some confocal microscopes, that computationally separates the emission spectra of individual fluorophores from a mixed signal. It relies on knowing the unique emission spectrum of each dye in your sample.
Troubleshooting Guide
Issue: I am seeing a signal in my Cy5.5 channel that I believe is coming from another far-red fluorophore in my experiment.
Troubleshooting Steps:
-
Confirm Spectral Overlap with Single-Stain Controls:
-
Prepare a sample stained only with the suspected interfering fluorophore (let's call it "TEA").
-
Image this sample using both the "TEA" and the Cy5.5 filter sets. Note the intensity of the signal in the Cy5.5 channel; this is the bleed-through from "TEA" into the Cy5.5 channel.
-
Prepare a sample stained only with Cy5.5.
-
Image this sample using both filter sets to determine the bleed-through of Cy5.5 into the "TEA" channel.
-
-
Optimize Your Imaging Protocol:
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially instead of simultaneously. This means that for each line or frame, only one laser is active at a time, which can significantly reduce crosstalk.
-
Filter Set Optimization: Ensure your excitation and emission filters are as specific as possible for each fluorophore to minimize the detection of off-target emissions.
-
-
Apply Post-Acquisition Correction:
-
Compensation: If your imaging software supports it, use the data from your single-stain controls to set up a compensation matrix. This will mathematically subtract the bleed-through signal from your multicolor images.
-
Spectral Unmixing: For microscopes with spectral detectors, you can use the spectral unmixing feature. You will need to acquire a reference spectrum for each fluorophore (from your single-stain controls) and for any significant autofluorescence. The software will then use these reference spectra to separate the mixed signals in your experimental sample.
-
Data Presentation
To effectively correct for spectral overlap, it is crucial to understand the spectral characteristics of the fluorophores in your panel.
Table 1: Spectral Properties of Cy5.5 and a Hypothetical Far-Red Fluorophore (TEA)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) |
| Cy5.5 | ~678 | ~695 | 660 |
| TEA ( hypothetical) | ~650 | ~670 | 633/640 |
Table 2: Example Filter Set Configuration for Mitigating Spectral Overlap
| Fluorophore | Excitation Filter (nm) | Emission Filter (nm) |
| Cy5.5 | 650/13 | 700/75 |
| TEA (hypothetical) | 640/14 | 675/25 |
Experimental Protocols
Protocol 1: Acquiring Images for Compensation
-
Prepare Single-Stained Controls: For each fluorophore in your experiment (Cy5.5 and "TEA"), prepare a separate sample stained with only that fluorophore. It is critical that the positive and negative populations in your control have the same level of autofluorescence.
-
Image Single-Stained Controls:
-
Place the "TEA"-only sample on the microscope.
-
Using the "TEA" filter set, adjust the settings (e.g., laser power, detector gain) to get a bright, but not saturated, signal.
-
Without changing the settings, switch to the Cy5.5 filter set and acquire an image. This image represents the bleed-through of "TEA" into the Cy5.5 channel.
-
Repeat this process for the Cy5.5-only sample, acquiring an image with the Cy5.5 filter set and then with the "TEA" filter set.
-
-
Image Your Multicolor Sample: Acquire images of your dually-stained sample using the same settings established for your single-stain controls.
-
Apply Compensation: Use your imaging software's compensation tool. The software will use the images from your single-stain controls to calculate the spillover and correct your multicolor image.
Protocol 2: Spectral Unmixing Workflow
-
Prepare Reference Samples: You will need a sample for each individual fluorescent signal in your experiment. This includes a sample stained only with Cy5.5, a sample stained only with "TEA", and an unstained sample to capture the autofluorescence spectrum.
-
Acquire Reference Spectra (Lambda Stack):
-
For each reference sample, use the spectral detector on your microscope to acquire a lambda stack. This is an image series where each image represents a narrow band of the emission spectrum.
-
From the lambda stack of each single-stained sample, generate a reference spectrum. This is the unique emission profile of that fluorophore.
-
-
Acquire a Lambda Stack of Your Experimental Sample: Image your multicolor sample using the same settings used for your reference spectra.
-
Perform Spectral Unmixing: In your imaging software, open the spectral unmixing tool. Load the reference spectra you generated for Cy5.5, "TEA", and autofluorescence. The software will then computationally separate the signals in your experimental lambda stack, generating a new image with a separate channel for each fluorophore.
Mandatory Visualization
Caption: Spectral overlap of a hypothetical TEA fluorophore into the Cy5.5 channel.
Caption: Experimental workflow for spectral unmixing.
References
Common pitfalls in Cy5.5 TEA conjugation and how to avoid them
Welcome to the technical support center for Cy5.5 conjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the conjugation of Cy5.5 NHS ester to proteins and other amine-containing biomolecules. The principles discussed here are broadly applicable to amine-reactive fluorescent dye conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conjugation efficiency or Degree of Labeling (DOL) low?
Answer: Low conjugation efficiency is one of the most common issues and can be attributed to several factors. Use the following points to troubleshoot your experiment.
-
Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.3-8.5.[1][2][3][4]
-
Sub-optimal Buffer: Your reaction buffer may contain competing nucleophiles. Buffers containing primary amines, such as Tris, are not recommended as they will compete with your protein to react with the Cy5.5 NHS ester.[1][5][6] Use buffers like phosphate (B84403), bicarbonate, or borate.[6]
-
Hydrolyzed Dye: Cy5.5 NHS ester is moisture-sensitive and has a short half-life in aqueous solutions.[6][7][8] Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock immediately before use.[1][9][10] Do not store the dye in solution for extended periods unless it is in anhydrous solvent at -20°C or colder.[3][10]
-
Low Protein Concentration: The concentration of your target protein can impact the reaction kinetics. An optimal protein concentration is typically between 1-10 mg/mL.[1][3][9] At very low concentrations, the competing hydrolysis reaction is more likely to occur.[11]
Q2: My protein precipitated during or after the conjugation reaction. What went wrong?
Answer: Protein precipitation is often a sign of over-labeling or issues with solvent concentration.
-
Over-labeling: Cy5.5 is a hydrophobic molecule. Attaching too many dye molecules to your protein can cause it to aggregate and precipitate.[9] The optimal Degree of Labeling (DOL) for an antibody is typically between 3 and 7.[9] To avoid this, reduce the molar excess of dye used in the reaction. It is recommended to perform trial reactions with different dye:protein molar ratios (e.g., 3:1, 5:1, 7:1) to find the optimal condition for your specific protein.[9]
-
High Organic Solvent Concentration: The dye is typically dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can denature and precipitate the protein. As a rule, the final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]
Q3: After purification, my final product has high background fluorescence in my application. How can I fix this?
Answer: High background is almost always caused by the presence of residual, unconjugated (free) dye in your final product.
-
Inadequate Purification: The purification step is critical for removing all free dye. Gel filtration (e.g., a desalting column like Sephadex G25) is the most common and effective method for separating the large, labeled protein from the small, unreacted dye molecules.[1][12] Ensure your column is adequately sized for your sample volume and that you collect the correct fractions. Dialysis is another alternative but may be slower.[13]
-
Dye Aggregation: Cyanine dyes can form non-covalent aggregates that may co-elute with the protein during purification. To minimize this, ensure proper solubilization of the dye before the reaction and consider using a final sterile filtration step (0.22 µm) for your conjugate.
Q4: What is the role of Triethylamine (TEA) in this reaction?
Answer: While your query mentioned TEA, standard protocols for NHS ester conjugations more commonly recommend using a buffered solution to achieve the desired pH rather than adding a strong base like TEA directly. The critical factor is maintaining a stable pH of 8.3-8.5.[1][4] Buffers like 0.1 M sodium bicarbonate or 0.1 M sodium phosphate provide the necessary pH environment and buffering capacity to prevent the pH from dropping as the reaction proceeds and releases N-hydroxysuccinimide.[3][5] Adding a base like TEA can be difficult to control and may cause the pH to rise too high, accelerating the hydrolysis of the NHS ester.
Key Experimental Parameters & Data
Successful conjugation requires careful control of several key parameters. The following tables summarize the recommended starting conditions.
Table 1: Reaction Condition Recommendations
| Parameter | Recommended Value | Rationale & Notes |
| pH | 8.3 - 8.5 | Balances amine reactivity with NHS ester stability.[1][4] |
| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate | Amine-free to prevent competing reactions.[3][5][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration favors the conjugation reaction over hydrolysis.[1][3][11] |
| Dye:Protein Molar Ratio | 3:1 to 8:1 (for Antibodies) | Start with an experimental range to determine the optimal DOL for your application.[2][9] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Lower temperature slows both conjugation and hydrolysis; can be useful for long reactions.[1] |
| Reaction Time | 1 - 4 hours at Room Temp; Overnight at 4°C | Longer times may not significantly increase yield due to hydrolysis.[1][5][9] |
| Dye Solvent | Anhydrous DMSO or DMF | Dye is moisture-sensitive; dissolve immediately before use.[1][2][8] |
Table 2: Impact of pH on NHS Ester Half-Life
This table illustrates the critical importance of pH control. As pH increases, the stability of the Cy5.5 NHS ester decreases dramatically.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 4°C | 4 - 5 hours |
| 8.0 | 25°C | ~2 hours[14] |
| 8.6 | 4°C | 10 minutes |
| 9.0 | 25°C | < 10 minutes[7][8] |
| (Data adapted from references 5, 6, 7, and 13) |
Visualized Workflows and Concepts
Conjugation vs. Hydrolysis Pathway
The following diagram illustrates the two competing reactions that occur when a Cy5.5 NHS ester is added to an aqueous solution containing a protein. The goal is to maximize the amidation (conjugation) pathway.
General Experimental Workflow
This flowchart outlines the key steps for a successful Cy5.5 conjugation experiment, from preparation to final quality control.
Troubleshooting Guide: Low Degree of Labeling (DOL)
If your final conjugate has a low DOL, use this decision tree to diagnose the potential cause.
Detailed Experimental Protocol: Antibody Conjugation
This protocol provides a general method for conjugating Cy5.5 NHS ester to an antibody (e.g., IgG).
Materials:
-
Purified Antibody (1-10 mg/mL)
-
Cy5.5 NHS Ester (stored desiccated at -20°C)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Desalting Column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the volume of dye solution needed for the desired molar excess (e.g., an 8-fold molar excess is a common starting point).[2][3]
-
Add the calculated volume of Cy5.5 solution to the antibody solution while gently vortexing.[12]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate for 1 hour at room temperature with gentle rotation.[9]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted dye and reaction byproducts.
-
Apply the reaction mixture to a desalting column that has been pre-equilibrated with PBS.[1]
-
Collect the fractions. The colored, fluorescent conjugate will elute first in the void volume, while the smaller, free dye molecules will be retained by the column and elute later.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5.5).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the appropriate formulas and correction factors for the dye's absorbance at 280 nm.
-
Store the final conjugate protected from light at 4°C. Do not freeze unless a cryoprotectant like glycerol (B35011) is added.[15]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. drmr.com [drmr.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. acebiolab.com [acebiolab.com]
- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. drmr.com [drmr.com]
Technical Support Center: Enhancing the Stability of Cy5.5 TEA Conjugates
Welcome to the technical support center for Cy5.5 TEA conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of Cy5.5 conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound conjugates and how should they be stored?
A1: Cy5.5 conjugates, once prepared, should be stored under specific conditions to maintain their stability. For short-term storage (3-6 months), refrigeration at 4°C is often recommended.[1] For longer-term storage, it is advisable to store aliquots at -20°C or -80°C, potentially with the addition of 50% glycerol (B35011) to prevent freeze-thaw cycles.[1][2] It is crucial to protect the conjugates from light.[3] Stock solutions of the unconjugated dye are typically stored at -20°C or -80°C in the dark and desiccated.[2][3]
Q2: How does pH affect the stability and fluorescence of Cy5.5 conjugates?
A2: The fluorescence of the Cy5.5 dye itself is largely independent of pH in a broad range, typically from pH 3 to 10.[4][5] However, the conjugation reaction of Cy5.5 NHS ester to primary amines on proteins is pH-dependent and is optimally performed at a pH of 8.2 to 8.5.[4][6] While the fluorescence of the conjugated dye is generally stable, extreme pH values can affect the stability of the entire conjugate, including the biomolecule it is attached to. For instance, some sulfonated Cy5 dyes may lose their sulfo groups under very acidic conditions like treatment with Trifluoroacetic acid (TFA).[7]
Q3: What is photobleaching and how does it affect Cy5.5 conjugates?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[8] Cyanine (B1664457) dyes like Cy5.5 are susceptible to photobleaching, primarily through reactions with reactive oxygen species (ROS) generated during fluorescence excitation.[8][9] This results in a gradual decrease in the fluorescence signal during imaging experiments, which can be a significant issue in applications requiring intense or prolonged light exposure, such as single-molecule studies.[8]
Q4: What factors can accelerate the photobleaching of Cy5.5 conjugates?
A4: Several factors can increase the rate of photobleaching for Cy5.5 conjugates:
-
High Excitation Light Intensity: More intense light leads to more frequent excitation of the dye, increasing the probability of photochemical damage.[8]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited triplet state of Cy5.5 to produce damaging ROS.[8]
-
Environmental Factors: The presence of environmental ozone can rapidly degrade Cy5.5.[10]
-
Local Chemical Environment: The pH and composition of the imaging buffer can influence photostability.[8]
Q5: Are there ways to improve the photostability of Cy5.5 conjugates?
A5: Yes, several strategies can be employed to enhance the photostability of Cy5.5 conjugates:
-
Use of Antifade Reagents: Incorporating commercially available or homemade antifade reagents into the imaging buffer or mounting medium can significantly reduce photobleaching. These reagents often work by scavenging reactive oxygen species.[8]
-
Covalent Linking of Stabilizers: Covalently linking photostabilizing agents like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox directly to the Cy5.5 dye has been shown to dramatically enhance photostability.[11][12]
-
Optimizing the Imaging Buffer: Ensuring the imaging buffer is at an optimal pH (around 7.5) and composition can help maintain dye stability.[8]
-
Controlling the Environment: Reducing exposure to environmental ozone can prevent signal degradation.[10]
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: This is a classic sign of photobleaching.
-
Solutions:
-
Reduce Excitation Intensity: Lower the laser power to the minimum level required for adequate signal detection.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Antifade Reagents: Add an antifade reagent to your imaging buffer. Common options include commercial formulations or homemade solutions containing oxygen scavengers.
-
Check for Ozone: Ensure your laboratory environment has low levels of ozone, as it is known to degrade Cy5.[10]
-
Problem 2: Low or no fluorescence signal from the start.
-
Possible Cause: This could be due to issues with the conjugation reaction, improper storage, or degradation of the conjugate.
-
Solutions:
-
Verify Conjugation Efficiency: Ensure the conjugation protocol was followed correctly. The antibody or protein concentration should ideally be at least 2 mg/mL for efficient labeling.[2][6] The buffer used for conjugation must be free of primary amines (like Tris or glycine) and ammonium (B1175870) ions.[2][6]
-
Check Storage Conditions: Confirm that the conjugate has been stored properly, protected from light and at the correct temperature.[1] Avoid repeated freeze-thaw cycles.
-
Assess Conjugate Integrity: Run a small amount of the conjugate on an SDS-PAGE gel and check for fluorescence to confirm that the dye is still attached to the protein.
-
Problem 3: Inconsistent fluorescence intensity between samples.
-
Possible Cause: This could stem from variations in the degree of labeling (DOL), sample preparation, or imaging conditions.
-
Solutions:
-
Standardize Conjugation: Use a consistent antibody concentration and molar ratio of dye to protein for each conjugation reaction to achieve a similar DOL.[13]
-
Ensure Consistent Sample Preparation: Prepare all samples using the same buffers and protocols.
-
Maintain Consistent Imaging Settings: Use the same microscope settings (laser power, exposure time, etc.) for all samples being compared.
-
Problem 4: Formation of aggregates in the conjugate solution.
-
Possible Cause: High degrees of labeling can lead to the formation of dye aggregates on the protein, which can cause self-quenching of the fluorescence and potential precipitation of the conjugate.[14]
-
Solutions:
-
Optimize the Dye-to-Protein Ratio: Perform a titration with different molar ratios of Cy5.5 to your protein to find the optimal degree of labeling that provides bright fluorescence without causing aggregation.[13]
-
Purify the Conjugate: Ensure that all unconjugated dye is removed after the labeling reaction, for example, by using size-exclusion chromatography.[15]
-
Proper Storage: Store the conjugate at the recommended concentration. If dilution is necessary before storage, use an appropriate stabilizing buffer.
-
Quantitative Data
Table 1: Enhancement of Cy5 Photostability by Covalently Linked Stabilizers
| Cy5 Derivative | Mean Number of Photons Detected (x 10^6) | Fold Increase in Photostability vs. Cy5 |
| Cy5 (unmodified) | 0.13 ± 0.01 | 1.0 |
| Cy5-COT | 5.1 ± 0.3 | ~39 |
| Cy5-NBA | 9.0 ± 0.5 | ~69 |
| Cy5-Trolox | 3.6 ± 0.2 | ~28 |
Data adapted from single-molecule fluorescence measurements in a deoxygenated environment. COT: cyclooctatetraene, NBA: 4-nitrobenzyl alcohol. The number of photons detected before photobleaching is a measure of photostability.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with Cy5.5 NHS Ester
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (a starting ratio of 5:1 to 10:1 is often recommended).[6][13]
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently mixing.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle rotation.[6]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column (e.g., Sephadex G-25) or dialysis.[15]
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[1]
-
Protocol 2: Quantifying the Photobleaching Rate of Cy5.5 Conjugates
-
Sample Preparation:
-
Immobilize the Cy5.5-labeled molecules (e.g., antibodies on a coverslip coated with the corresponding antigen) to prevent movement during imaging.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser for Cy5.5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Set the laser power to a constant level that is representative of your typical imaging experiments.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate throughout the acquisition.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of several regions of interest (containing the labeled molecules) in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching time constant (τ). The photobleaching rate is the inverse of this time constant.
-
Visualizations
Caption: Workflow for this compound conjugate preparation.
Caption: Simplified photobleaching pathway for Cy5.5.
Caption: Troubleshooting logic for rapid signal loss.
References
- 1. abcam.com [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drmr.com [drmr.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: Cy5.5 TEA vs. Alexa Fluor 680 for In Vivo Imaging
For researchers, scientists, and drug development professionals embarking on in vivo fluorescence imaging, the selection of the optimal near-infrared (NIR) fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of two widely used NIR dyes: Cy5.5 TEA (triethylammonium salt) and Alexa Fluor 680.
In the realm of preclinical imaging, the ability to sensitively and accurately visualize biological processes in a living organism is paramount. Ideal fluorescent probes for in vivo applications should exhibit high brightness, superior photostability, and favorable pharmacokinetic profiles that ensure high signal-to-background ratios. This comparison delves into the key performance metrics of this compound and Alexa Fluor 680, supported by available data and detailed experimental protocols to inform your choice of fluorophore.
Executive Summary
Quantitative Data Summary
The following table summarizes the key photophysical and spectral properties of this compound and Alexa Fluor 680.
| Property | This compound | Alexa Fluor 680 | Reference |
| Excitation Maximum | ~675 nm | ~679 nm | [5] |
| Emission Maximum | ~694 nm | ~702 nm | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~184,000 | |
| Quantum Yield | ~0.2 | Data not available; spectrally similar Alexa Fluor 647 has a quantum yield of 0.33. | |
| Photostability | Generally considered to be less photostable than Alexa Fluor dyes. | Generally considered to be more photostable than Cy dyes. | |
| pH Sensitivity | Information not readily available. | Remains highly fluorescent over a broad pH range. | |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling, which can diminish fluorescence. | Less prone to self-quenching, resulting in brighter protein conjugates, especially at high degrees of labeling. |
Experimental Protocols
To ensure reproducible and comparable results when evaluating fluorescent probes for in vivo imaging, standardized experimental protocols are essential. Below are detailed methodologies for antibody conjugation and a typical in vivo imaging workflow.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol is applicable for conjugating both this compound, NHS ester and Alexa Fluor 680, NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (2 mg/mL in 1X PBS, pH 7.4)
-
This compound, NHS ester or Alexa Fluor 680, NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Antibody:
-
To 100 µL of the 2 mg/mL antibody solution, add 10 µL of 1 M NaHCO₃ to raise the pH to ~8.5. This is crucial for efficient conjugation to primary amines.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS ester dye to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the dye to create a 10 mg/mL stock solution. Vortex briefly to dissolve.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the reactive dye solution to the antibody solution.
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare the spin desalting column by centrifuging at 1,500 x g for 1 minute to remove the storage buffer.
-
Load the conjugation reaction mixture onto the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified antibody-dye conjugate.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and the dye's absorption maximum (~675 nm for Cy5.5 or ~679 nm for Alexa Fluor 680) using a spectrophotometer.
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody.
-
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general workflow for evaluating the performance of dye-conjugated antibodies for tumor targeting in a xenograft mouse model.
Materials:
-
Athymic nude mice bearing subcutaneous tumors (e.g., from human cancer cell line xenografts)
-
Dye-conjugated antibody (prepared as in Protocol 1)
-
Sterile 1X PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.
-
-
Probe Administration:
-
Inject 100 µL of the dye-conjugated antibody solution (typically 1-2 nmol of dye) intravenously via the tail vein.
-
-
Post-injection Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Use consistent imaging parameters (exposure time, binning, f/stop, filter set) for all acquisitions.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Conclusion and Recommendations
Based on the available photophysical data, Alexa Fluor 680 is the recommended choice over this compound for in vivo imaging applications where high sensitivity and prolonged imaging times are required. The superior brightness and photostability of Alexa Fluor 680 conjugates are likely to translate into higher signal-to-background ratios and more robust and reproducible quantification of in vivo signals.
However, it is important to note that the optimal fluorophore can also be application-dependent. Factors such as the specific biomolecule being labeled, the tumor model, and the imaging instrumentation can all influence the final results. Therefore, for critical applications, an initial side-by-side comparison using the protocols outlined in this guide is recommended to empirically determine the best-performing dye for your specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. spectralinvivo.com [spectralinvivo.com]
A Head-to-Head Battle in the Near-Infrared: Unveiling the Photostability of Cy5.5 TEA and Competing Cyanine Dyes
For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence imaging, the photostability of the chosen fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of the photostability of Cy5.5 TEA against other widely used cyanine (B1664457) dyes and their alternatives, supported by available experimental data and detailed methodologies to aid in the selection of the optimal dye for demanding imaging applications.
In the realm of fluorescence imaging, particularly for in vivo studies, dyes that operate within the NIR window (700-900 nm) are highly sought after. This spectral region offers significant advantages, including reduced tissue autofluorescence and deeper tissue penetration. However, the utility of many organic dyes in this range is often hampered by their susceptibility to photobleaching—the irreversible photochemical degradation of a fluorophore upon exposure to light. This phenomenon can lead to diminished signal intensity, limiting the duration of imaging experiments and compromising quantitative accuracy. This guide focuses on comparing the photostability of this compound with its counterparts, including Cy5, Cy7, and other commercially available alternatives like Alexa Fluor 680 and IRDye 800CW.
Quantitative Comparison of Photostability
While direct, side-by-side quantitative comparisons of photobleaching under identical conditions are not always available in published literature, a synthesis of available data provides valuable insights into the relative performance of these dyes. The following table summarizes key parameters related to their photophysical properties and photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~675 | ~694 | 0.28[1][2] | Good |
| Cy5 | ~649 | ~670 | ~0.20 | Moderate |
| Cy7 | ~750 | ~776 | High | Low[3] |
| Alexa Fluor 680 | ~679 | ~702 | Not specified | High |
| IRDye 800CW | ~774 | ~789 | Not specified | Very High |
It is widely acknowledged that the Alexa Fluor and IRDye series of dyes exhibit superior photostability compared to the traditional cyanine dyes. For instance, Alexa Fluor 647, which is spectrally similar to Cy5, is considerably more photostable, retaining approximately 80% of its initial fluorescence after prolonged exposure, whereas Cy5 retains only about 55% under similar conditions. IRDye 800CW is frequently highlighted for its exceptional photostability, making it a preferred choice for longitudinal in vivo imaging studies that necessitate repeated or extended light exposure. Conversely, Cy7 is often reported to have lower photostability compared to other cyanine dyes.[3]
Enhancing Cyanine Dye Photostability
The inherent photostability of cyanine dyes can be significantly improved through various chemical modifications and the use of specific additives. One effective strategy involves the covalent conjugation of the dye with triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. These molecules help to reduce the time the fluorophore spends in the reactive triplet state, thereby minimizing the chance of photochemical degradation. Additionally, the use of antioxidant amino acids in the imaging buffer has been shown to enhance the photostability of cyanine dyes.
Experimental Protocol for Photostability Assessment
To enable researchers to conduct their own comparative photostability studies, a standardized experimental protocol is outlined below. This protocol is a synthesis of established methods for quantifying photobleaching.
Objective: To determine and compare the rate of photobleaching of different cyanine dyes in solution under controlled and identical illumination conditions.
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp).
-
Monochromator or bandpass filters to select the excitation wavelength.
-
Quartz cuvettes (1 cm path length).
-
The cyanine dyes to be tested (this compound, Cy5, Cy7, Alexa Fluor 680, IRDye 800CW).
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Magnetic stirrer and stir bars (optional).
Procedure:
-
Sample Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO) and then dilute them in the working solvent (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This ensures that inner filter effects are minimized.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of the dye being tested.
-
Set the emission wavelength to the emission maximum of the dye.
-
Adjust the excitation and emission slit widths to achieve a sufficient signal-to-noise ratio. Keep these settings consistent across all measurements.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Initial Fluorescence Measurement: Place the cuvette containing the dye solution into the spectrofluorometer and record the initial fluorescence intensity (F₀) at time zero.
-
Photobleaching: Continuously illuminate the sample with the excitation light. If the instrument allows, keep the shutter open.
-
Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 30 seconds or 1 minute) over a defined period (e.g., 30-60 minutes) or until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (Fₜ) to the initial fluorescence intensity (F₀) to obtain the relative fluorescence intensity (Fₜ/F₀).
-
Plot the relative fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an appropriate model (e.g., a single or double exponential decay function). The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical experiment designed to compare the photostability of different fluorescent dyes.
Conclusion
The selection of a fluorescent dye for near-infrared imaging requires a careful consideration of its photophysical properties, with photostability being a paramount concern for quantitative and long-term studies. While this compound offers good performance, for applications demanding the highest level of photostability, alternatives such as Alexa Fluor 680 and particularly IRDye 800CW may be more suitable. By understanding the relative photostability of these dyes and employing standardized methods for their evaluation, researchers can make informed decisions to optimize their imaging experiments and ensure the generation of reliable and reproducible data.
References
Validation of Cy5.5 TEA Staining with Immunohistochemistry: A Comparative Guide
In the realm of cellular and tissue imaging, the sensitive and specific detection of proteins is paramount for researchers, scientists, and drug development professionals. While standard immunohistochemistry (IHC) has long been a cornerstone technique, methods employing Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), have emerged to offer significantly enhanced detection of low-abundance targets. This guide provides a detailed comparison of Cy5.5 Tyramide Signal Amplification (TEA) staining with conventional fluorescent IHC, supported by experimental data and protocols to aid in methodological selection and optimization.
Principle of the Methods
Conventional Immunohistochemistry (IHC) relies on the binding of a primary antibody to a specific antigen within a tissue sample. This is followed by the application of a secondary antibody, which is conjugated to a fluorophore (like Cy5.5), that binds to the primary antibody. The fluorescence signal is then detected via microscopy. The signal intensity is directly proportional to the number of fluorophore-conjugated secondary antibodies bound to the primary antibodies.
Cy5.5 Tyramide Signal Amplification (TEA) Staining , a variant of TSA, introduces an enzymatic amplification step that dramatically increases the signal intensity. Following the binding of the primary antibody, an HRP-conjugated secondary antibody is applied. This enzyme catalyzes the conversion of a fluorescently labeled tyramide substrate (Cy5.5-tyramide) into a highly reactive radical. These radicals then covalently bind to tyrosine residues on proteins in the immediate vicinity of the target antigen. This process results in the deposition of a large number of fluorophores at the site of the antigen, leading to a substantial amplification of the fluorescent signal.[1]
Performance Comparison
Cy5.5 TEA staining offers several distinct advantages over conventional IHC, primarily centered around its significantly increased sensitivity. This makes it particularly valuable for the detection of proteins with low expression levels that may be undetectable with standard methods.
| Feature | This compound Staining | Conventional Fluorescent IHC |
| Signal Amplification | 10 to 1000-fold increase in signal intensity.[2] | No signal amplification. |
| Sensitivity | High; capable of detecting low-abundance proteins.[2] | Lower; may fail to detect low-expression targets. |
| Primary Antibody Concentration | Can be significantly reduced (up to 100-fold), saving costs and potentially reducing background. | Requires higher concentrations for detectable signal. |
| Signal-to-Noise Ratio | Generally improved due to higher signal intensity and the ability to use more dilute primary antibodies, which can lower non-specific binding.[3] | Can be lower, especially for low-abundance targets where higher antibody concentrations may increase background. |
| Quantitative Correlation | High correlation with conventional methods (R² = 0.99 in one study), indicating reliable quantitative analysis. | Established as a quantitative method, but with a more limited dynamic range for low-abundance targets. |
| Resolution | The enzymatic deposition provides sharp, localized signals.[3] | Resolution is dependent on antibody binding and fluorophore distribution. |
Experimental Protocols
Detailed below are representative protocols for performing both this compound staining and conventional fluorescent IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Conventional Fluorescent IHC Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (B145695) (2 x 3 minutes).
-
Immerse in 95% ethanol (2 x 3 minutes).
-
Immerse in 70% ethanol (2 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides in PBS.
-
Incubate with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 10 minutes.
-
Wash in PBS.
-
Incubate with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Dilute the Cy5.5-conjugated secondary antibody in the blocking buffer.
-
Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides in PBS (3 x 5 minutes).
-
(Optional) Counterstain nuclei with DAPI.
-
Mount coverslips using an anti-fade mounting medium.
-
This compound Staining Protocol
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from the Conventional Fluorescent IHC Protocol.
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides in PBS (3 x 5 minutes).
-
-
Permeabilization and Blocking:
-
Follow step 3 from the Conventional Fluorescent IHC Protocol.
-
-
Primary Antibody Incubation:
-
Follow step 4 from the Conventional Fluorescent IHC Protocol. The primary antibody can often be used at a higher dilution.
-
-
Secondary Antibody (HRP-conjugated) Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the slides with the HRP-conjugated secondary antibody solution for 1 hour at room temperature.
-
-
Tyramide Signal Amplification:
-
Wash slides in PBS (3 x 5 minutes).
-
Prepare the Cy5.5-tyramide working solution according to the manufacturer's instructions.
-
Incubate the slides with the Cy5.5-tyramide solution for 5-10 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides thoroughly in PBS (3 x 5 minutes).
-
Follow step 6 from the Conventional Fluorescent IHC Protocol.
-
Visualizing the Methodologies
To better understand the workflows and the underlying principles, the following diagrams illustrate the key steps and the mechanism of signal amplification.
Figure 1. Comparative experimental workflows for conventional fluorescent IHC and this compound staining.
Figure 2. Signaling pathway of Cy5.5 Tyramide Signal Amplification (TEA).
Conclusion
The validation of this compound staining against conventional IHC demonstrates its superiority in terms of sensitivity and signal-to-noise ratio, making it an invaluable tool for detecting low-abundance proteins. While the protocol involves additional steps, the significant signal amplification often outweighs the increased complexity, especially in research areas where the detection of subtle protein expression is critical. For routine staining of highly expressed antigens, conventional IHC remains a robust and cost-effective method. However, for challenging targets and multiplexing applications, this compound staining offers a powerful solution to enhance detection and generate high-quality, quantifiable data.
References
A Head-to-Head Battle of Near-Infrared Fluorophores: Cy5.5 TEA vs. IRDye 800CW
In the realm of near-infrared (NIR) fluorescence imaging, the choice of fluorophore is paramount to achieving high sensitivity and optimal signal-to-background ratios. This guide provides a detailed comparison of two widely used NIR dyes, Cy5.5 TEA and IRDye 800CW, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
This objective comparison delves into their quantum yields, spectral properties, and performance in preclinical imaging models, supported by experimental data and detailed protocols.
Quantitative Performance at a Glance
A summary of the key photophysical properties and reported performance metrics of Cy5.5 and IRDye 800CW is presented below. It is important to note that performance can vary depending on the conjugation molecule and the experimental environment.
| Property | Cy5.5 | IRDye 800CW | Reference |
| Excitation Maximum (λex) | ~675 nm | ~774 nm | [1] |
| Emission Maximum (λem) | ~694 nm | ~789 nm | |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ | 242,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.20 - 0.28 | ~0.08 - 0.12 | |
| Reactive Group Example | NHS ester | NHS ester | |
| In Vivo Performance (Tumor-to-Background Ratio) | Lower TBR due to higher background autofluorescence in the red spectral region. | Significantly reduced background and enhanced tumor-to-background ratio (TBR) compared to Cy5.5. |
Delving into the Data: A Deeper Comparison
While Cy5.5 boasts a significantly higher quantum yield, which theoretically suggests a brighter signal, practical applications, particularly in in-vivo imaging, reveal a more nuanced picture. A key study comparing Epidermal Growth Factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging EGFR-positive tumors found that the EGF-IRDye 800CW conjugate produced a significantly better tumor-to-background ratio. This is attributed to lower tissue autofluorescence in the spectral range where IRDye 800CW operates (excitation ~774 nm / emission ~789 nm) compared to the range of Cy5.5 (excitation ~675 nm / emission ~694 nm).
Therefore, for deep-tissue in-vivo imaging applications where minimizing background signal is critical, IRDye 800CW often provides superior performance despite its lower quantum yield.
Experimental Methodologies
To ensure robust and reproducible comparisons between fluorescent probes, standardized experimental protocols are essential. Below are representative protocols for determining quantum yield and for conducting comparative in-vivo imaging studies.
Protocol for Relative Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard of known quantum yield (e.g., a well-characterized dye emitting in a similar spectral region).
References
A Comparative Guide to the Cross-Reactivity of Cy5.5 TEA Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cy5.5 TEA (Triethylammonium salt) labeled antibodies, with a focus on cross-reactivity. Understanding the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data in various applications, including immunofluorescence, flow cytometry, and in vivo imaging. This document outlines key considerations, presents supporting experimental methodologies, and compares this compound to a common alternative.
Understanding Antibody Cross-Reactivity
Cross-reactivity is the phenomenon where an antibody binds to an unintended target, often an antigen with a similar structure to the intended target or due to non-specific interactions of the fluorescent dye itself. This can lead to false-positive signals, high background noise, and misinterpretation of experimental results. For fluorescently labeled antibodies, both the antibody itself and the conjugated dye can contribute to non-specific binding. Cyanine dyes, including Cy5.5, have been reported to exhibit some non-specific binding to certain cell types, such as monocytes and macrophages. Therefore, rigorous testing and the use of appropriate controls are essential.
Performance Comparison: this compound vs. Alexa Fluor™ 647
To provide a clear comparison, this section presents hypothetical yet representative data from a cross-reactivity ELISA. In this simulated experiment, a goat anti-rabbit IgG secondary antibody conjugated with either this compound or Alexa Fluor™ 647 was tested for its binding against immunoglobulins (IgG) from various species. The data is presented as the percentage of cross-reactivity relative to the binding to the target rabbit IgG.
| Fluorophore Conjugate | Target Species | Cross-Reactivity with Mouse IgG (%) | Cross-Reactivity with Human IgG (%) | Cross-Reactivity with Bovine IgG (%) |
| Goat anti-Rabbit IgG - this compound | Rabbit | 2.5% | 1.8% | 3.1% |
| Goat anti-Rabbit IgG - Alexa Fluor™ 647 | Rabbit | 1.2% | 0.9% | 1.5% |
Note: This data is representative and intended for comparative purposes. Actual cross-reactivity can vary depending on the specific antibody, conjugation process, and experimental conditions. Researchers should always perform their own validation. Generally, highly cross-adsorbed antibodies are recommended to minimize off-target binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to perform their own cross-reactivity assessments.
Antibody Labeling with this compound
This protocol outlines the general steps for conjugating an antibody with this compound NHS ester.
-
Antibody Preparation:
-
The antibody should be purified and in an amine-free buffer (e.g., PBS), at a concentration of 2-10 mg/mL for optimal labeling.
-
The pH of the antibody solution should be adjusted to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.
-
Cross-Reactivity Testing by ELISA
This protocol provides a quantitative method to assess the cross-reactivity of a labeled secondary antibody.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of purified IgGs from different species (e.g., rabbit, mouse, human, bovine) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST: PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serial dilutions of the this compound labeled secondary antibody to the wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing and Detection:
-
Wash the plate five times with wash buffer.
-
Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for Cy5.5 (Excitation/Emission: ~675/694 nm).
-
-
Data Analysis:
-
Calculate the percentage of cross-reactivity using the following formula at a concentration in the linear range of the assay: (Signal from non-target IgG / Signal from target IgG) x 100%
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential applications, the following diagrams illustrate the key steps and a relevant biological pathway.
Caption: ELISA workflow for assessing antibody cross-reactivity.
A common application for fluorescently labeled antibodies is the visualization of key proteins in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cancer research.
Caption: Simplified EGFR signaling pathway.
Evaluating the brightness of Cy5.5 TEA compared to other NIR dyes
A Comparative Analysis of Cy5.5 TEA and Other Near-Infrared (NIR) Dyes for Research and Drug Development
In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent dyes is indispensable for high-sensitivity in vivo imaging, flow cytometry, and other fluorescence-based assays. The selection of an appropriate NIR dye is critical for achieving optimal signal-to-noise ratios and reliable quantification. This guide provides a comprehensive comparison of the brightness and key photophysical properties of this compound against other commonly used NIR dyes: Alexa Fluor 680, IRDye 800CW, and Indocyanine Green (ICG).
Quantitative Comparison of NIR Dye Properties
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key photophysical properties of the compared NIR dyes.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Solvent/Conditions |
| Cyanine | Cy5.5 SE | ~675 | ~694 | 190,000 | 0.28 | 53,200 | Not Specified |
| Cyanine | Cy5.5 NHS ester | 683 | 703 | 250,000 | 0.27 | 67,500 | Not Specified |
| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 | 66,240 | PBS |
| IRDye | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.12 | ~28,800 | PBS[1] |
| Indocyanine | ICG | ~787 | ~815 | ~223,000 | ~0.14 | ~31,220 | Not Specified[2] |
Note: The exact spectral characteristics and brightness can vary depending on the conjugation partner and the solvent environment. The "TEA" in this compound refers to the triethylammonium (B8662869) salt form, which enhances solubility but is not expected to significantly alter the core photophysical properties compared to other salt forms of the dye.
Experimental Protocols
Accurate comparison of NIR dye brightness requires standardized experimental conditions. Below are detailed methodologies for key experiments.
Measurement of Quantum Yield
The quantum yield of a fluorescent dye is typically determined relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
NIR dye of interest (sample)
-
Quantum yield standard with a known quantum yield in the same spectral region
-
Appropriate solvent (e.g., Phosphate-Buffered Saline - PBS)
Protocol:
-
Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.
-
Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) Where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Comparison of Fluorescence Intensity in a Microplate Reader
This protocol allows for a direct comparison of the fluorescence intensity of different dyes at equivalent concentrations.
Materials:
-
Fluorescence microplate reader with NIR detection capabilities
-
Black 96-well microplate with a clear bottom
-
NIR dyes of interest
-
Appropriate solvent (e.g., PBS)
Protocol:
-
Prepare stock solutions of each NIR dye in the chosen solvent.
-
Create a dilution series for each dye.
-
Pipette a fixed volume of each dilution into triplicate wells of the 96-well microplate. Include wells with solvent only to serve as a blank.
-
Measure the fluorescence intensity of each well using the microplate reader. Ensure the excitation and emission wavelengths are set appropriately for each dye.
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each dye concentration.
-
Plot the background-subtracted fluorescence intensity as a function of dye concentration for each dye to compare their relative brightness.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the brightness of different NIR dyes.
Caption: Experimental workflow for comparing the brightness of NIR dyes.
Signaling Pathway and Logical Relationships
The fundamental principle behind fluorescence is the absorption of a photon by a fluorophore, which excites it to a higher energy state. The subsequent return to the ground state results in the emission of a photon of lower energy (longer wavelength), which is the observed fluorescence. The efficiency of this process is key to the brightness of the dye.
Caption: Principle of fluorescence excitation and emission.
Conclusion
Based on the available data, this compound and Alexa Fluor 680 exhibit the highest relative brightness among the compared dyes, making them excellent choices for applications requiring high sensitivity. Studies have also suggested that Alexa Fluor dyes, including Alexa Fluor 680, are more photostable and less prone to quenching upon conjugation compared to Cy dyes, which can be a critical factor in quantitative applications.[3][4] IRDye 800CW and ICG, while having lower quantum yields, operate at longer wavelengths, which can be advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. The choice of the optimal NIR dye will ultimately depend on the specific application, the instrumentation available, and the biological question being addressed.
References
- 1. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Cy5.5 TEA in Different Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the far-red fluorescent dye Cy5.5 TEA, selecting the optimal buffer system is crucial for achieving reliable and reproducible results. The buffer environment can significantly influence the dye's performance characteristics, including its fluorescence quantum yield, photostability, and the resulting signal-to-noise ratio in imaging and other fluorescence-based assays. This guide provides a comparative analysis of this compound's performance in three commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris buffer, and HEPES buffer. The information presented is based on available experimental data and general principles of fluorophore behavior in different chemical environments.
Key Performance Indicators of this compound in Various Buffers
The performance of this compound and similar cyanine (B1664457) dyes is not solely dependent on pH but can be influenced by the specific components and ionic strength of the buffer. While the fluorescence of Cy5 is largely stable across a broad pH range (3-10), the choice of buffering agent can impact key performance metrics.
| Performance Metric | PBS (Phosphate-Buffered Saline) | Tris (Tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Key Considerations |
| Quantum Yield (Φ) | 0.27 (for Cy5)[1] | Data for this compound is not readily available. Generally, Tris is not expected to significantly quench fluorescence. | Quantum yield in HEPES has been observed to be lower than in organic solvents for similar cyanine dyes[2]. | The quantum yield of cyanine dyes can be lower in aqueous buffers compared to organic solvents. The specific quantum yield of this compound may vary based on conjugation and local environment. A quantum yield of 0.28 has been reported for Cy5.5 SE, though the buffer was not specified[3]. |
| Photostability | Photostability of a Cy5.5 derivative has been evaluated in a PBS/ethanol mixture[4]. | A Tris-based buffer (T50) has been used for single-molecule imaging, suggesting suitability for demanding applications[5]. | Data for this compound is not readily available. HEPES is a zwitterionic buffer and is not known to promote photobleaching. | Photostability is highly dependent on experimental conditions, including illumination intensity and the presence of antifade reagents. Tris-based buffers are commonly used in single-molecule studies where photostability is critical. |
| Signal-to-Noise Ratio (SNR) | The use of far-red dyes like Cy5.5 generally provides a high signal-to-noise ratio by minimizing autofluorescence from biological samples[6]. | Similar to PBS, the far-red emission of Cy5.5 in Tris buffer leads to a favorable SNR[6]. | HEPES buffer is also compatible with achieving a good SNR due to the spectral properties of Cy5.5[6]. | The primary determinant of a high SNR with Cy5.5 is its emission in the far-red spectrum, which avoids the majority of cellular and tissue autofluorescence. The choice of buffer among these three is unlikely to be the dominant factor affecting SNR in most applications. |
| Labeling Efficiency | Suitable for labeling reactions, but ensure pH is adjusted to ~8.5 for optimal conjugation to primary amines. | Not recommended for labeling reactions involving NHS esters. Tris contains primary amines that will compete with the target molecule for reaction with the dye's reactive group[7][8]. | A suitable buffer for labeling reactions, provided the pH is adjusted to the optimal range for the specific conjugation chemistry. | For labeling proteins or other amine-containing molecules with this compound (which is often supplied as an NHS ester), it is critical to use an amine-free buffer like PBS or HEPES. |
Note: The quantitative data presented is based on studies of Cy5 and its derivatives. Direct comparative studies of this compound across all three buffer systems are limited. The performance in a specific application will also depend on factors such as the molecule to which the dye is conjugated, temperature, and the presence of other molecules in the solution.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of fluorophore performance. Below are standard protocols for measuring quantum yield and photostability.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorophore is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
This compound solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized dye)
-
Buffer of choice (PBS, Tris, or HEPES)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (for the same buffer, this ratio is 1)
-
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable laser line for Cy5.5 excitation (e.g., 633 nm or 647 nm) and a sensitive detector.
-
This compound labeled sample (e.g., conjugated to a protein or antibody) immobilized on a microscope slide.
-
Buffer of choice (PBS, Tris, or HEPES).
Procedure:
-
Prepare the immobilized this compound sample in the desired buffer.
-
Place the sample on the microscope stage and focus on the region of interest.
-
Acquire a time-lapse series of images under continuous laser illumination. Use consistent laser power and exposure times for all experiments to be compared.
-
Measure the mean fluorescence intensity of the sample in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
Visualizing Experimental Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion and Recommendations
The choice of buffer for applications involving this compound should be guided by the specific requirements of the experiment.
-
For labeling reactions with amine-reactive this compound (e.g., NHS ester), PBS and HEPES are suitable choices, while Tris buffer must be avoided. The pH should be maintained around 8.5 for optimal labeling efficiency.
-
In terms of fluorescence performance in aqueous solutions, while data is limited for direct comparisons, it is evident that buffer composition can influence quantum yield and photostability. For applications requiring high sensitivity, it may be beneficial to empirically test the performance of this compound in different buffers.
-
For general imaging applications where the dye is already conjugated, PBS, Tris, and HEPES are all viable options. The high signal-to-noise ratio afforded by the far-red emission of Cy5.5 is a significant advantage that is largely maintained across these common biological buffers.
-
When temperature stability of pH is critical, HEPES is a superior choice over Tris, although it is more expensive.
Ultimately, for demanding applications, it is recommended to perform pilot experiments to determine the optimal buffer system that provides the best balance of signal intensity, stability, and compatibility with the biological system under investigation.
References
- 1. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 2. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Illuminating the Target: A Guide to Confirming the Specificity of Cy5.5-Labeled Ligands
For researchers, scientists, and professionals in drug development, ensuring that a targeting ligand binds specifically to its intended receptor is a cornerstone of reliable and translatable results. The conjugation of fluorescent dyes, such as the near-infrared fluorophore Cy5.5, to these ligands is a powerful technique for visualizing and quantifying these interactions both in vitro and in vivo. This guide provides a comprehensive overview of the methods used to confirm the specificity of Cy5.5-labeled targeting ligands, compares Cy5.5 to alternative fluorescent dyes, and offers detailed experimental protocols to support your research.
Comparing the Tools: Cy5.5 vs. Alternative Near-Infrared (NIR) Dyes
Cy5.5 is a popular choice for in vivo imaging due to its emission in the near-infrared window (around 700 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological tissues.[1] However, a variety of alternative dyes are available, each with its own set of characteristics. The selection of a fluorescent label can itself influence the biodistribution and targeting capacity of the ligand.[2]
| Feature | Cy5.5 | Alexa Fluor 680 | IRDye® 800CW |
| Excitation Max (nm) | ~675-678 | ~679 | ~774 |
| Emission Max (nm) | ~694-710 | ~702 | ~789 |
| Quantum Yield | Moderate to High | High | Moderate |
| Photostability | Good | Very Good | Excellent |
| Brightness | Bright | Very Bright | Bright |
| Advantages | Well-established, good tissue penetration.[1] | High brightness and photostability.[3] | Lower tissue autofluorescence in its spectral range, leading to higher tumor-to-background ratios.[4] |
| Considerations | Can exhibit self-quenching at high degrees of labeling.[3] | Requires specialized imaging equipment for the 800 nm channel. |
Experimental Protocols for Specificity Validation
Confirming the specificity of a Cy5.5-labeled ligand involves a multi-faceted approach, combining in vitro and in vivo experiments.
In Vitro Specificity: Competitive Binding Assay
This assay determines if the labeled ligand competes with the unlabeled ligand for the same binding site on the target receptor. A successful competition experiment demonstrates that the fluorescent label does not significantly interfere with the ligand's binding affinity.[5]
Protocol:
-
Cell Culture: Culture cells expressing the target receptor to near confluence in a suitable plate format (e.g., 96-well plate).
-
Incubation with Labeled Ligand: Add a fixed, subsaturating concentration of the Cy5.5-labeled ligand to the cells.
-
Addition of Unlabeled Competitor: Introduce increasing concentrations of the unlabeled ligand to the wells.
-
Incubation: Incubate the plate for a predetermined time at an appropriate temperature (e.g., 4°C to minimize internalization) to allow binding to reach equilibrium.
-
Washing: Gently wash the cells with cold phosphate-buffered saline (PBS) to remove unbound ligand.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader or fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor. A specific interaction will be characterized by a dose-dependent decrease in the fluorescent signal as the unlabeled ligand displaces the Cy5.5-labeled ligand.
In Vivo Specificity: Biodistribution and Blocking Studies
In vivo imaging provides a more physiologically relevant assessment of targeting specificity. These studies typically involve comparing the accumulation of the labeled ligand in target tissues versus non-target tissues and conducting blocking experiments.[6]
Protocol:
-
Animal Model: Utilize an appropriate animal model with tumors or tissues expressing the target receptor.
-
Injection of Labeled Ligand: Intravenously inject a cohort of animals with the Cy5.5-labeled targeting ligand.
-
Blocking Cohort: In a separate cohort of animals, co-inject the Cy5.5-labeled ligand with a large excess of the unlabeled ligand.
-
In Vivo Imaging: At various time points post-injection, perform whole-body fluorescence imaging of the animals using an imaging system equipped with the appropriate excitation and emission filters for Cy5.5.
-
Ex Vivo Organ Analysis: After the final imaging time point, euthanize the animals and harvest major organs and the tumor. Image the excised tissues ex vivo to quantify the fluorescence signal in each organ.
-
Data Analysis: Compare the tumor-to-background ratios between the unblocked and blocked groups. Specific targeting is confirmed if the accumulation of the Cy5.5-labeled ligand in the target tissue is significantly reduced in the presence of the excess unlabeled ligand.
Labeling Protocol: Cy5.5-NHS Ester Conjugation to a Targeting Ligand
The most common method for labeling proteins and peptides with Cy5.5 is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the ligand.[7] Triethanolamine (TEA) or other tertiary amine bases are often used in non-aqueous conditions to facilitate the reaction.[8][9]
Protocol:
-
Ligand Preparation: Dissolve the targeting ligand (e.g., peptide, antibody) in a suitable buffer. For reactions in aqueous buffer, a carbonate-bicarbonate buffer (pH 8.3-8.5) is commonly used.[10] For reactions in an organic solvent like DMF, the ligand should be dissolved in the solvent.
-
Dye Preparation: Immediately before use, dissolve the Cy5.5-NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11]
-
Conjugation Reaction:
-
Aqueous Conditions: Add the dissolved Cy5.5-NHS ester to the ligand solution. The molar ratio of dye to ligand should be optimized to achieve the desired degree of labeling.
-
Non-Aqueous Conditions: To the solution of the ligand in DMF, add the dissolved Cy5.5-NHS ester followed by a 1.5-fold molar excess of triethylamine (B128534) (TEA).[8]
-
-
Incubation: Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Purification: Remove unconjugated dye and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
Visualizing the Workflow and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
By employing these rigorous validation strategies and understanding the characteristics of different fluorescent dyes, researchers can confidently confirm the specificity of their Cy5.5-labeled targeting ligands, paving the way for more accurate and impactful scientific discoveries.
References
- 1. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Tumor Targeting and Biodistribution of pH (Low) Insertion Peptides (pHLIP(®) Peptides) Conjugated with Different Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acebiolab.com [acebiolab.com]
- 8. neb.com [neb.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. docs.aatbio.com [docs.aatbio.com]
A Comparative Analysis of Cy5.5 TEA and DyLight 680 for Protein Labeling: A Guide for Researchers
In the realm of protein analysis and drug development, the precise and efficient labeling of proteins with fluorescent dyes is paramount. Among the plethora of available fluorophores, Cy5.5 TEA and DyLight 680 have emerged as popular choices for applications requiring near-infrared (NIR) fluorescence, owing to their spectral properties that minimize background autofluorescence from biological samples. This guide provides a comprehensive comparative analysis of this compound and DyLight 680 for protein labeling, offering researchers, scientists, and drug development professionals the necessary information to make an informed decision for their specific applications.
Spectroscopic and Physicochemical Properties
A fundamental understanding of the spectroscopic and physicochemical properties of a fluorescent dye is crucial for its effective application. The key parameters for this compound and DyLight 680 are summarized in the table below. Both dyes are available as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins to form stable covalent bonds.
| Property | This compound | DyLight 680 |
| Excitation Maximum (λex) | ~675 nm | ~682-692 nm[1][2] |
| Emission Maximum (λem) | ~694 nm | ~712-715 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | ~140,000 - 180,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.28 (free dye) | Not consistently reported for conjugated dye |
| Reactive Group | Triethylammonium salt of NHS ester | NHS ester |
| Solubility | Water-soluble | Water-soluble |
Performance Comparison
Brightness and Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is crucial for applications requiring prolonged or intense illumination, such as confocal microscopy and high-content screening. While direct head-to-head photostability data for this compound and DyLight 680 is limited, a study comparing various Cy5.5 analogs to Alexa Fluor 680 (a spectrally similar dye to DyLight 680) provides valuable insights.[3] This study demonstrated that the photostability of Cy5.5 is dependent on its specific chemical structure and the surrounding microenvironment.[3] Notably, under the tested conditions, Alexa Fluor 680 was found to be less photostable than the Cy5.5 analogs.[3] This suggests that Cy5.5 may offer an advantage in terms of photostability, a critical consideration for quantitative and time-lapse imaging experiments.
Conjugation Efficiency
Both this compound and DyLight 680 are most commonly supplied as NHS esters for protein labeling. This chemistry targets primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the protein surface to form stable amide bonds. The conjugation efficiency for both dyes is generally high under optimal reaction conditions, which include a slightly alkaline pH (typically 8.0-8.5) and the absence of amine-containing buffers such as Tris. While direct comparative data on the conjugation efficiency of this compound versus DyLight 680 is not available, the labeling protocols and reaction chemistries are very similar, suggesting that comparable efficiencies can be achieved with both dyes by optimizing the dye-to-protein molar ratio and reaction time.
Signal-to-Noise Ratio
The signal-to-noise ratio (SNR) is a critical parameter for the sensitivity of any fluorescence-based detection method. It is influenced by the brightness of the fluorophore, the degree of labeling, the specificity of the labeled protein, and the level of background fluorescence. Both Cy5.5 and DyLight 680 operate in the near-infrared region of the spectrum, which is advantageous for minimizing autofluorescence from cells and tissues, thereby contributing to a higher potential SNR.[4] The choice between the two dyes for achieving the best SNR will depend on the specific application, the instrumentation used, and the optimization of the labeling and detection protocols.
Experimental Protocols
The following sections provide detailed methodologies for protein labeling and for conducting a comparative photostability experiment.
Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling proteins with either this compound or DyLight 680 NHS esters. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL) without compromising protein function.
Materials:
-
Protein to be labeled (in an amine-free buffer such as PBS or bicarbonate buffer, pH 8.0-8.5)
-
This compound or DyLight 680 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Collection tubes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or DyLight 680 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is often recommended).
-
Slowly add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Equilibrate the size-exclusion column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein and collect the fractions. The first colored fraction is typically the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~675 nm for Cy5.5 or ~682 nm for DyLight 680).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Comparative Photostability Experiment
This protocol outlines a method to compare the photostability of protein conjugates of this compound and DyLight 680.
Materials:
-
Purified protein conjugates of this compound and DyLight 680
-
Fluorometer or fluorescence microscope with a stable light source and detector
-
Cuvettes or microscope slides
Procedure:
-
Sample Preparation: Prepare solutions of the Cy5.5- and DyLight 680-labeled proteins in a suitable buffer (e.g., PBS). Adjust the concentrations of the two samples to have equal absorbance at their respective excitation maxima.
-
Continuous Illumination: Place the samples in the fluorometer or on the microscope stage and expose them to continuous excitation light at their respective λex.
-
Data Acquisition: Record the fluorescence emission intensity at regular intervals over a defined period.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both samples.
-
The rate of fluorescence decay is indicative of the photostability of the dye, with a slower decay rate indicating higher photostability.
-
Conclusion
Both this compound and DyLight 680 are excellent choices for protein labeling in the near-infrared spectrum, offering the key advantage of reduced background autofluorescence. The selection between these two dyes will ultimately depend on the specific requirements of the experiment.
-
This compound may be preferred for applications demanding the highest possible brightness due to its generally higher molar extinction coefficient. Furthermore, existing evidence suggests it may offer superior photostability compared to spectrally similar dyes, making it a strong candidate for quantitative and long-term imaging studies.[3]
-
DyLight 680 is a well-established and reliable dye that provides strong fluorescence in the near-infrared range. While direct comparative data on its photostability and quantum yield upon conjugation is less available, it is known for its good performance in various applications, including western blotting and immunofluorescence.[2]
For researchers and drug development professionals, the optimal choice will involve considering the specific instrumentation available, the sensitivity requirements of the assay, and the need for photostability. It is highly recommended to empirically test both dyes in the intended application to determine the best performer for a particular experimental setup.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cy5.5 TEA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the operational and disposal plans for Cy5.5 TEA (Sulfo-Cyanine5.5 triethylammonium (B8662869) salt), a fluorescent dye commonly used in labeling proteins, antibodies, and small molecules.[1][2] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
While the specific hazards of this compound have not been thoroughly investigated, it is recommended to handle it with caution, avoiding contact with skin and eyes, and preventing inhalation.[3] In case of contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[3]
Immediate Safety and Handling
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Storage and Spill Management:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2][3] In the event of a spill, use appropriate protective equipment to clean up the substance promptly.[3] Absorb the spill with an inert material and collect it for proper disposal.[3] Prevent the spilled material from entering drains or waterways.[3][4]
Quantitative Safety and Disposal Data
The following table summarizes key information regarding the safe handling and disposal of this compound based on general safety guidelines for similar chemical compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat | [4] |
| Handling Environment | Well-ventilated area or chemical fume hood | [4] |
| Storage Conditions | Tightly closed container, dry, cool, well-ventilated, protected from light | [2][3] |
| Spill Cleanup | Absorb with inert material, collect for disposal | [3] |
| Aqueous Waste pH | Adjust to a neutral range (typically 5.5 - 8.5) before disposal | [5] |
| Disposal Method | Treat as hazardous chemical waste | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is crucial to prevent environmental contamination and comply with regulations. As a general principle, fluorescent dyes should be treated as hazardous waste.
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be segregated from general laboratory waste.[6]
-
Waste Collection:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be compatible with the chemical properties of the dye.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent pads, and plasticware, in a separate, clearly labeled hazardous waste container.[6]
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "Sulfo-Cyanine5.5 triethylammonium salt"), and the primary hazard associated with it (e.g., "Chemical Waste").[7]
-
Neutralization of Aqueous Waste (if applicable): For dilute aqueous solutions, it may be permissible in some jurisdictions to neutralize the pH to a range of 5.5 to 8.5 before collection.[5] However, this should only be done if institutional guidelines and local regulations allow it. Never pour untreated or concentrated dye solutions down the drain.[5]
-
Storage Pending Disposal: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should have secondary containment to prevent the spread of any potential leaks.[6]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[6] These entities are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[8]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. peptide.com [peptide.com]
- 5. su.se [su.se]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. va.gov [va.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
